molecular formula C7H4N2O2 B129678 5-Cyanopyridine-2-carboxylic acid CAS No. 53234-55-2

5-Cyanopyridine-2-carboxylic acid

Cat. No.: B129678
CAS No.: 53234-55-2
M. Wt: 148.12 g/mol
InChI Key: HRLVPHGCEGTVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyanopyridine-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its value stems from the synergistic presence of an electron-withdrawing cyano group on the pyridine ring, which functions as a key intermediate for the synthesis of more complex molecular architectures. [6] This compound serves as a critical precursor in pharmaceutical research, particularly in the design of first-in-class multitarget therapies. Recent research has highlighted the utilization of the cyanopyridine motif in the design and synthesis of novel dual-acting anticancer agents that simultaneously inhibit PIM-1 kinase and histone deacetylase (HDAC). [1] These hybrid inhibitors represent a promising strategy to overcome drug resistance in complex cancer diseases. Furthermore, the molecule acts as an excellent ligand in coordination chemistry. It is used in the preparation of heteroleptic metal complexes, such as Cu(II) carboxylates, where its structure facilitates interactions with biological targets. These complexes are investigated for their DNA-binding capabilities, potential as acetylcholinesterase inhibitors, and antioxidant activity, making them relevant for neurological and oncological research. [6]

Properties

IUPAC Name

5-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-3-5-1-2-6(7(10)11)9-4-5/h1-2,4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLVPHGCEGTVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496466
Record name 5-Cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53234-55-2
Record name 5-Cyanopicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53234-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyanopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyanopyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of 5-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, and physicochemical properties of 5-Cyanopyridine-2-carboxylic acid (also known as 5-cyanopicolinic acid). The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a pyridine ring substituted with a cyano group at the 5-position and a carboxylic acid group at the 2-position.[1][2] This arrangement of functional groups imparts specific electronic and steric properties that are of interest in various chemical and biological applications.

Molecular Formula: C₇H₄N₂O₂[1]

Molecular Weight: 148.12 g/mol [1][2]

CAS Number: 53234-55-2[1]

Synonyms: 5-Cyanopicolinic acid, 5-Cyano-2-pyridinecarboxylic acid

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
AppearanceWhite to light yellow crystalline solid[1]
Melting Point210-215 °C
Boiling Point (Predicted)370.7 ± 27.0 °C[1]
Density (Predicted)1.42 ± 0.1 g/cm³[1]
Water SolubilitySparingly soluble (0.26 g/L at 25°C)[1]
pKa (Predicted)2.98 ± 0.10[3]

Structure and Bonding

Crystallographic Data

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been publicly deposited. Therefore, precise experimental bond lengths and angles are not available. However, based on crystallographic data of closely related cyanopyridines and pyridine carboxylic acids, the following can be inferred:

  • Planarity: The pyridine ring is expected to be planar.

  • Hydrogen Bonding: In the solid state, it is highly probable that the carboxylic acid groups form intermolecular hydrogen bonds, likely resulting in dimeric structures. This is a common feature for carboxylic acids.

  • Intermolecular Interactions: The cyano group can participate in dipole-dipole interactions and potentially weak C-H···N hydrogen bonds, influencing the crystal packing.

Spectroscopic Data

¹H NMR (Predicted):

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

  • Pyridine Protons: Three aromatic protons will be present on the pyridine ring. The proton adjacent to the nitrogen and carboxylic acid (at position 6) is expected to be the most deshielded. The protons at positions 3 and 4 will show coupling to each other.

¹³C NMR (Predicted):

  • Carboxylic Carbon (-COOH): A signal is expected in the range of 165-185 ppm.[4]

  • Cyano Carbon (-CN): A signal is anticipated between 115-125 ppm.

  • Pyridine Carbons: Five distinct signals for the pyridine ring carbons are expected, with their chemical shifts influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
O-H (Carboxylic Acid)2500-3300Very broad
C=O (Carboxylic Acid)1680-1750Strong, sharp
C≡N (Nitrile)2220-2260Medium, sharp
C-O (Carboxylic Acid)1210-1320Strong
Aromatic C=C and C=N1400-1600Multiple bands

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 148. Key fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45). The pyridine ring itself is relatively stable, and fragmentation may also involve the loss of HCN from the cyano group.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 2-cyano-5-methylpyridine. The following is a representative experimental protocol.

G A Dissolve 2-cyano-5-methylpyridine in deionized water B Add NaOH and stir until dissolved A->B C Heat the solution B->C D Slowly add KMnO4 solution C->D E Reflux the mixture D->E F Cool and filter to remove MnO2 E->F G Quench excess KMnO4 with NaHSO3 F->G H Acidify with concentrated HCl to pH 2-3 G->H I Collect precipitate by vacuum filtration H->I J Wash with cold deionized water I->J K Dry under vacuum J->K L Purify by recrystallization (optional) K->L

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

  • 2-Cyano-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-cyano-5-methylpyridine (1.0 eq) in deionized water.

  • Add sodium hydroxide (1.1 eq) and stir until fully dissolved.

  • Heat the solution to a gentle reflux.

  • Slowly add a solution of potassium permanganate (approximately 3.0 eq) in deionized water to the refluxing mixture.

  • Continue to reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.

  • Carefully acidify the filtrate to a pH of 2-3 with the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold deionized water.

  • Dry the product under vacuum.

  • If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Applications in Drug Development

This compound and other picolinic acid derivatives have been investigated for their biological activity, notably as inhibitors of dopamine β-monooxygenase (DBM).[3][5]

Inhibition of Dopamine β-Monooxygenase (DBM)

DBM is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a key step in the biosynthesis of catecholamines.[6] The inhibitory activity of picolinic acids is thought to arise from the chelation of the copper ions in the enzyme's active site by the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group.[6][7] This interaction prevents the normal catalytic cycle of the enzyme.

DBM_Inhibition cluster_0 Normal DBM Catalytic Cycle cluster_1 Inhibition by 5-Cyanopicolinic Acid Dopamine Dopamine DBM_active DBM (Active) [Cu(II)] Dopamine->DBM_active Substrate Binding Norepinephrine Norepinephrine DBM_active->Norepinephrine Hydroxylation DBM_inactive DBM (Inactive) [Chelated Cu(II)] DBM_active->DBM_inactive Chelation of Active Site Copper Picolinic_Acid 5-Cyanopicolinic Acid Picolinic_Acid->DBM_active Inhibitor Binding

Caption: Proposed mechanism of Dopamine β-monooxygenase inhibition.

This inhibitory action makes this compound and its derivatives interesting candidates for the development of drugs targeting conditions where modulation of norepinephrine levels is desired, such as in certain cardiovascular or neurological disorders.[6]

Conclusion

This compound is a versatile molecule with a rich chemical and biological profile. While a complete experimental structural and spectroscopic characterization is not yet publicly available, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds. Its synthesis is achievable through established oxidation protocols, and its potential as a dopamine β-monooxygenase inhibitor highlights its relevance in drug discovery and development. Further research to fully elucidate its solid-state structure and to explore its therapeutic potential is warranted.

References

An In-depth Technical Guide to the Physical Properties of 5-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Cyanopyridine-2-carboxylic acid, a heterocyclic organic compound of interest in chemical synthesis and pharmaceutical development. The information is presented to facilitate its use in research and development settings, with a focus on clarity and practical application.

Chemical Identity

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonyms 5-Cyanopicolinic acid[2][3]
CAS Number 53234-55-2[1][2][4]
Molecular Formula C₇H₄N₂O₂[1][2][4]
Molecular Weight 148.12 g/mol [1][4][5]
Appearance White to light yellow crystalline solid
SMILES String OC(=O)c1ccc(cn1)C#N[1][3]
InChI Key HRLVPHGCEGTVLK-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.

PropertyValueSource(s)
Melting Point 206-207 °C, 210-215 °C, 212-214 °C[1][2]
Boiling Point (Predicted) 370.7 ± 27.0 °C[2]
Density (Predicted) 1.42 ± 0.1 g/cm³[2]
Water Solubility Sparingly soluble (0.26 g/L at 25°C)[2]
Solubility in Organic Solvents Soluble in ethanol and acetone
pKa (Predicted) 2.98 ± 0.10[2]
Vapor Pressure 3.77E-06 mmHg at 25°C
Refractive Index (Predicted) 1.596
Flash Point 178 °C
Storage Temperature 2-8°C[1][2][3]

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

  • A small amount of the finely powdered this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches its expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound is essential for its formulation and for designing reaction conditions.

Methodology:

  • A known mass of this compound is added to a specific volume of a solvent (e.g., water, ethanol) in a vial at a constant temperature.

  • The mixture is agitated (e.g., using a magnetic stirrer or shaker) until equilibrium is reached, meaning no more solid dissolves.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using an analytical technique such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue. This concentration represents the solubility of the compound in that solvent at that temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Methodology (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., sodium hydroxide) is gradually added to the solution of the acid.

  • The pH of the solution is recorded after each addition of the base.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.

Logical Relationships of Physical Properties

The following diagram illustrates the key physical and chemical properties of this compound and their interconnections.

G Physical and Chemical Properties of this compound compound This compound C₇H₄N₂O₂ MW: 148.12 g/mol melting_point Melting Point 210-215 °C compound->melting_point boiling_point Boiling Point 370.7 °C (Predicted) compound->boiling_point solubility Solubility Sparingly soluble in water Soluble in ethanol, acetone compound->solubility pka pKa 2.98 (Predicted) compound->pka appearance Appearance White to light yellow crystalline solid compound->appearance storage Storage 2-8 °C compound->storage flash_point Flash Point 178 °C compound->flash_point

Caption: A diagram illustrating the key physical and chemical properties of this compound.

Conclusion

This technical guide provides essential data on the physical properties of this compound for researchers and professionals in the fields of chemistry and drug development. The tabulated data and general experimental methodologies offer a solid foundation for the handling, application, and further investigation of this compound.

References

In-depth Technical Guide to the Solubility of 5-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Cyanopyridine-2-carboxylic acid, a pivotal intermediate in pharmaceutical and chemical synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation development, and purification processes.

Core Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly available literature. However, key data points and qualitative descriptions have been established.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)
Water250.26[1]

Qualitative Solubility Information

This compound is described as being soluble in common organic solvents such as ethanol and acetone[2]. It is also characterized as sparingly soluble in water[1].

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound. These protocols are based on established methods for organic compounds and carboxylic acids.

Gravimetric Method (Shake-Flask)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, acetone) in a sealed, temperature-controlled vessel.

    • The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.

    • A clear aliquot of the saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

  • Solvent Evaporation and Mass Determination:

    • A known volume of the filtered saturated solution is transferred to a pre-weighed container.

    • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

    • The container with the dried solute is weighed, and the mass of the dissolved solid is determined by difference.

  • Calculation of Solubility:

    • The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

Acid-Base Titration Method

This method is particularly suitable for acidic compounds like this compound and can be a faster alternative to the gravimetric method.

Methodology:

  • Preparation of Saturated Solution:

    • A saturated solution is prepared as described in the gravimetric method (Step 1).

  • Phase Separation:

    • A clear, filtered aliquot of the saturated solution is obtained as described in the gravimetric method (Step 2).

  • Titration:

    • A known volume of the saturated solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide, NaOH) of known concentration.

    • An appropriate indicator (e.g., phenolphthalein) is used to determine the endpoint of the titration, or a pH meter is used to monitor the pH change.

  • Calculation of Solubility:

    • The concentration of this compound in the saturated solution is calculated based on the volume and concentration of the titrant used to reach the endpoint.

    • The solubility is then expressed in grams per liter (g/L) by multiplying the molar concentration by the molecular weight of the compound (148.12 g/mol ).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Solubility Analysis cluster_grav Gravimetric Workflow cluster_titr Titration Workflow prep1 Add excess 5-Cyanopyridine- 2-carboxylic acid to solvent prep2 Agitate at constant temperature (24-72h) prep1->prep2 sep1 Allow suspension to settle prep2->sep1 sep2 Withdraw clear aliquot with filtered syringe sep1->sep2 gravimetric Gravimetric Method sep2->gravimetric titration Acid-Base Titration sep2->titration grav1 Evaporate solvent from known volume of aliquot titr1 Titrate known volume of aliquot with std. base grav2 Weigh dried solute grav1->grav2 grav3 Calculate solubility (g/L) grav2->grav3 titr2 Determine endpoint titr1->titr2 titr3 Calculate molar concentration titr2->titr3 titr4 Convert to solubility (g/L) titr3->titr4

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Characterization of 5-Cyanopyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Cyanopyridine-2-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its functional groups. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Furthermore, detailed experimental protocols for acquiring such spectra are provided, along with a generalized workflow for the spectroscopic analysis of organic compounds, to guide researchers in their laboratory work.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential as a building block in the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its chemical structure and purity is paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are essential tools for the structural elucidation and characterization of organic molecules like this compound. This guide synthesizes the expected spectroscopic behavior of this molecule to aid researchers in its identification and characterization.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 14.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~9.0Doublet1HAromatic proton (H6)
~8.4Doublet of doublets1HAromatic proton (H4)
~8.2Doublet1HAromatic proton (H3)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165Carboxylic acid carbon (-COOH)
~152Aromatic carbon (C2)
~148Aromatic carbon (C6)
~140Aromatic carbon (C4)
~125Aromatic carbon (C3)
~118Aromatic carbon (C5)
~116Cyano group carbon (-CN)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
2240 - 2210MediumC≡N stretch (Nitrile)
1730 - 1700StrongC=O stretch (Carboxylic acid)
1600 - 1450Medium-StrongC=C and C=N stretching (Pyridine ring)
1320 - 1210MediumC-O stretch (Carboxylic acid)
960 - 900Medium, BroadO-H bend (Carboxylic acid dimer)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z RatioInterpretation
148Molecular ion peak [M]⁺
131Loss of -OH group [M-17]⁺
120Loss of C=O group [M-28]⁺
103Loss of -COOH group [M-45]⁺
76Pyridine fragment

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment). The choice of solvent is crucial and should be based on the solubility of the compound and the chemical shifts of interest.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and good signal intensity.

    • Acquire the mass spectrum in either positive or negative ion mode over a suitable m/z range.

  • Data Acquisition (EI):

    • Introduce the sample into the EI source, typically via a direct insertion probe or a gas chromatograph.

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.

Spectroscopic_Analysis_Workflow cluster_sample Sample Information cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation cluster_verification Verification Sample Unknown Organic Compound MassSpec Mass Spectrometry (MS) Sample->MassSpec IRSpec Infrared (IR) Spectroscopy Sample->IRSpec NMRSpec NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMRSpec MS_Data Determine Molecular Formula & Fragmentation MassSpec->MS_Data IR_Data Identify Functional Groups IRSpec->IR_Data NMR_Data Determine Carbon-Hydrogen Framework NMRSpec->NMR_Data Structure Propose Chemical Structure MS_Data->Structure IR_Data->Structure NMR_Data->Structure Verification Confirm Structure Structure->Verification

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound for researchers and professionals in the field of drug development and chemical sciences. The tabulated predicted data for NMR, IR, and Mass Spectrometry, coupled with the detailed experimental protocols, serves as a valuable resource for the identification and characterization of this compound. The provided workflow for spectroscopic analysis offers a systematic approach to the structural elucidation of organic molecules. As experimental data becomes publicly available, this guide can be updated to include and compare empirical findings with these predictions.

An In-depth Technical Guide to 5-Cyanopyridine-2-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 5-cyanopyridine-2-carboxylic acid scaffold represents a privileged core structure in medicinal chemistry, giving rise to a diverse array of derivatives and analogs with significant therapeutic potential. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and cardiotonic effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of key this compound derivatives. Detailed experimental protocols for their synthesis and biological characterization are presented, alongside a quantitative analysis of their structure-activity relationships. Furthermore, key signaling pathways modulated by these compounds are visualized to facilitate a deeper understanding of their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics based on the cyanopyridine framework.

Introduction

The pyridine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for the design of biologically active molecules.[1] Among the vast landscape of pyridine-containing compounds, derivatives of this compound have emerged as a particularly promising class of therapeutic agents. The presence of the cyano and carboxylic acid functionalities at the 5- and 2-positions, respectively, provides versatile handles for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This guide will delve into the technical details of several key classes of this compound derivatives and analogs that have shown significant promise in preclinical studies. We will focus on their anticancer and anti-inflammatory properties, providing detailed experimental methodologies and quantitative data to aid in the design and development of next-generation therapeutics.

Anticancer Activity of 5-Cyanopyridine Derivatives

Derivatives of 5-cyanopyridine have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[2][3] Notably, Pim-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been identified as key targets for this class of compounds.[2][3]

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that is overexpressed in a variety of hematological and solid tumors.[4][5] It plays a crucial role in cell cycle progression, apoptosis, and cell survival.[4][6] Inhibition of Pim-1 kinase is therefore a promising strategy for cancer therapy.

A series of 3-cyanopyridin-2-one and 3-cyanopyridine derivatives have been synthesized and evaluated for their Pim-1 kinase inhibitory activity.[3]

Quantitative Data for Pim-1 Kinase Inhibitors:

Compound IDStructureTargetIC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
7h 3-cyanopyridin-2-one with 3-pyridyl at position 6Pim-1 Kinase0.283MCF-71.89[3]
8f O-methylcyanopyridine with 2-naphthyl at position 6Pim-1 Kinase0.58MCF-71.69[3]
4b 3-cyanopyridine derivativePim-1 Kinase0.63 ± 0.03--[7]
4c 3-cyanopyridine derivativePim-1 Kinase0.61 ± 0.03HepG28.02 ± 0.38[7]
4d 3-cyanopyridine derivativePim-1 Kinase0.46 ± 0.02HepG26.95 ± 0.34[7]
Staurosporine ReferencePim-1 Kinase0.223--[3]
Quercetagetin ReferencePim-1 Kinase0.56 ± 0.03--[7]
Doxorubicin Reference--MCF-7>10 (approx.)[3]
5-FU Reference--HepG29.42 ± 0.46[7]

Pim-1 Signaling Pathway:

Pim-1 is regulated by the JAK/STAT pathway and, in turn, influences multiple downstream signaling cascades that promote cell survival and proliferation.[6]

Pim1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Cytokines Cytokines/Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P PIM1 Pim-1 Kinase STAT->PIM1 Upregulates BAD BAD PIM1->BAD P (Inhibits) MYC MYC PIM1->MYC Stabilizes p21 p21/p27 PIM1->p21 P (Inhibits) BclXL Bcl-XL BAD->BclXL Apoptosis Apoptosis BclXL->Apoptosis Proliferation Proliferation & Survival MYC->Proliferation CellCycle Cell Cycle Progression p21->CellCycle CellCycle->Proliferation Cyanopyridine 5-Cyanopyridine Derivatives Cyanopyridine->PIM1

Caption: Pim-1 Kinase Signaling Pathway and Inhibition.

VEGFR-2 Inhibitors

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2][8] Upregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis.[8]

Cyanopyridone derivatives have been identified as potent dual inhibitors of VEGFR-2 and HER-2.[9]

Quantitative Data for VEGFR-2 Inhibitors:

Compound IDStructureTargetIC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
5a Unsubstituted phenyl-bearing cyanopyridoneVEGFR-20.217 ± 0.02MCF-71.77 ± 0.1[9]
HepG22.71 ± 0.15[9]
5e 2,4-dichloro substituted phenyl-bearing cyanopyridoneVEGFR-20.124 ± 0.011MCF-71.39 ± 0.08[9]
Lapatinib ReferenceVEGFR-20.182 ± 0.010--[9]
Taxol Reference--MCF-78.48 ± 0.46[9]
HepG214.60 ± 0.79[9]

VEGFR-2 Signaling Pathway:

The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.[2][8]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Cyanopyridone Cyanopyridone Derivatives Cyanopyridone->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Anti-inflammatory Activity of 5-Cyanopyridine Derivatives

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Several cyanopyridine derivatives have shown promising anti-inflammatory properties in preclinical models.[10][11]

Quantitative Data for Anti-inflammatory Cyanopyridine Derivatives:

Compound IDStructureAssayIC50 (µM)Reference
7a Pyridine derivativeNO Inhibition (LPS-stimulated RAW 264.7 cells)76.6[10]
7f Pyridine derivativeNO Inhibition (LPS-stimulated RAW 264.7 cells)96.8[10]
9a Pyrimidine derivativeNO Inhibition (LPS-stimulated RAW 264.7 cells)83.1[10]
9d Pyrimidine derivativeNO Inhibition (LPS-stimulated RAW 264.7 cells)88.7[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives and analogs.

Synthesis Protocols

General Procedure for the Synthesis of 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles (e.g., Compounds 5a-f): [9]

  • A mixture of the appropriate intermediate 3 (10 mmol), aromatic aldehyde (10 mmol), and malononitrile (10 mmol) is prepared in ethanol (20 mL).

  • A few drops of piperidine are added to the mixture as a catalyst.

  • The reaction mixture is refluxed for six hours.

  • After completion of the reaction, the mixture is allowed to cool to room temperature.

  • The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired product.

Synthesis_Workflow Reactants Intermediate 3 + Aromatic Aldehyde + Malononitrile Reaction Reflux (6 hours) Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Piperidine Catalyst->Reaction Cooling Cool to RT Reaction->Cooling Filtration Filtration Cooling->Filtration Product Cyanopyridone Product Filtration->Product

Caption: General Synthesis Workflow for Cyanopyridones.

Biological Assay Protocols

In Vitro Cytotoxicity Assay (MTT Assay): [7]

  • Human cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • The test compounds are dissolved in DMSO and serially diluted with culture medium to the desired concentrations.

  • The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells.

  • The plates are incubated for a further 48 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

In Vitro Pim-1 Kinase Inhibition Assay: [3]

  • The assay is performed in a 96-well plate format.

  • A reaction mixture containing Pim-1 kinase, a specific substrate peptide, and ATP is prepared in a kinase buffer.

  • The test compounds are added to the wells at various concentrations.

  • The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based ADP detection).

  • The percentage of kinase inhibition is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats): [12][13]

  • Male Wistar rats (180-200 g) are used for the study.

  • The test compounds are administered orally or intraperitoneally at various doses 30-60 minutes before the induction of inflammation.

  • Inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw of each rat.

  • The paw volume is measured at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer.[12]

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Conclusion

The this compound scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. The derivatives and analogs discussed in this guide demonstrate potent and selective activities against key biological targets implicated in cancer and inflammation. The provided synthetic and biological protocols, along with the quantitative structure-activity relationship data, offer a solid foundation for further research and development in this area. The continued exploration of this chemical space is anticipated to yield new and improved drug candidates with the potential to address significant unmet medical needs.

References

An In-depth Technical Guide on the Discovery and History of 5-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-Cyanopyridine-2-carboxylic acid (also known as 5-cyanopicolinic acid). This compound, with the chemical formula C₇H₄N₂O₂, is a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] This document details its chemical properties, summarizes key synthetic methodologies with experimental protocols, and presents relevant quantitative data in structured tables. The logical flow of synthetic pathways is visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction and Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] It is soluble in water and common organic solvents such as ethanol and acetone.[1] As an acidic compound, it reacts with bases to form corresponding salts.[1] Its versatile chemical structure, featuring both a carboxylic acid and a cyano group on a pyridine ring, makes it a crucial building block in organic synthesis.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53234-55-2[2]
Molecular Formula C₇H₄N₂O₂[1][4]
Molecular Weight 148.12 g/mol [4][5]
Melting Point 206-215 °C[1][4][5][6]
Appearance White to light yellow crystalline solid[1]
Solubility Soluble in water, ethanol, and acetone[1]

Discovery and Historical Context

Synthetic Methodologies

The preparation of this compound has been approached through several synthetic routes. The most common and well-documented methods involve the oxidation of a methyl group at the 2-position of a pyridine ring already containing a cyano group at the 5-position, or the selective hydrolysis of a dinitrile precursor.

Oxidation of 5-Methyl-2-cyanopyridine

One of the primary industrial and laboratory-scale methods for synthesizing this compound involves the oxidation of 5-methyl-2-cyanopyridine. This method is advantageous due to the relative availability of the starting material.

G Oxidation of 5-Methyl-2-cyanopyridine start 5-Methyl-2-cyanopyridine product This compound start->product Oxidation oxidant Oxidizing Agent (e.g., KMnO4) oxidant->product

Diagram 1. Synthetic pathway via oxidation.

Materials:

  • 5-Methyl-2-cyanopyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve 5-methyl-2-cyanopyridine in an aqueous solution of sodium hydroxide.

  • Heat the solution to a specified temperature (e.g., 80-90°C).

  • Slowly add potassium permanganate to the reaction mixture. The reaction is exothermic and the addition should be controlled to maintain the temperature.

  • After the addition is complete, continue stirring the mixture at the elevated temperature for several hours until the reaction is complete (monitored by TLC or other appropriate methods).

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Table 2: Representative Quantitative Data for Oxidation Synthesis

ParameterValue
Starting Material 5-Methyl-2-cyanopyridine
Oxidizing Agent Potassium Permanganate
Typical Yield Not explicitly stated in general sources
Purity 97% (commercially available)
Hydrolysis of 2,5-Dicyanopyridine

Another viable synthetic route is the selective partial hydrolysis of 2,5-dicyanopyridine. This method requires careful control of reaction conditions to favor the hydrolysis of the cyano group at the 2-position over the one at the 5-position.

G Hydrolysis of 2,5-Dicyanopyridine start 2,5-Dicyanopyridine product This compound start->product Partial Hydrolysis reagent Acid or Base Catalyst (e.g., H₂SO₄ or NaOH) reagent->product side_product Pyridine-2,5-dicarboxylic acid (over-hydrolysis) product->side_product Further Hydrolysis

Diagram 2. Synthetic pathway via hydrolysis.

Materials:

  • 2,5-Dicyanopyridine

  • Concentrated sulfuric acid

  • Water

  • Sodium hydroxide (for neutralization)

Procedure:

  • Carefully add 2,5-dicyanopyridine to concentrated sulfuric acid at a controlled low temperature.

  • Slowly warm the mixture and maintain it at a specific temperature for a defined period to allow for selective hydrolysis of the 2-cyano group. The reaction progress should be monitored to prevent over-hydrolysis.

  • Pour the reaction mixture onto ice to quench the reaction.

  • Neutralize the acidic solution with a base, such as sodium hydroxide, to precipitate the this compound.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallization from an appropriate solvent can be performed for further purification.

Table 3: Representative Quantitative Data for Hydrolysis Synthesis

ParameterValue
Starting Material 2,5-Dicyanopyridine
Catalyst Strong Acid (e.g., H₂SO₄)
Typical Yield Varies depending on reaction conditions
Purity Dependent on purification method

Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic and analytical techniques.

Table 4: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to the three aromatic protons on the pyridine ring.
¹³C NMR Resonances for the seven carbon atoms, including the carboxylic acid carbon, the cyano carbon, and the five pyridine ring carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, and the C≡N stretching of the cyano group.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the compound.

Applications

This compound serves as a key intermediate in the synthesis of a wide range of compounds with applications in various fields:

  • Pharmaceuticals: It is a building block for the synthesis of active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[3]

  • Agrochemicals: The compound is utilized in the preparation of herbicides and pesticides.[1]

  • Materials Science: Its derivatives are explored for their potential in creating novel materials with specific properties.

Conclusion

This compound is a pivotal chemical intermediate with a rich, albeit not fully documented, history. The synthetic routes, primarily through oxidation of 5-methyl-2-cyanopyridine and hydrolysis of 2,5-dicyanopyridine, are well-established, providing access to this versatile molecule. Its unique trifunctionalized pyridine structure ensures its continued importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a detailed overview of its discovery, synthesis, and characterization to aid researchers and professionals in the field.

References

Theoretical Analysis of 5-Cyanopyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Cyanopyridine-2-carboxylic acid, a molecule of significant interest in pharmaceutical and materials science. Due to the limited availability of experimental data, this document focuses on computational methodologies to elucidate the structural, electronic, and vibrational properties of the title compound. The protocols and findings detailed herein serve as a foundational resource for further research and development involving this compound and its derivatives. All theoretical data is generated using Density Functional Theory (DFT) calculations, a robust method for predicting molecular properties.

Introduction

This compound, also known as 5-cyanopicolinic acid, is a heterocyclic organic compound incorporating a pyridine ring functionalized with both a cyano and a carboxylic acid group. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and a candidate for the design of novel materials with specific electronic and binding properties. Understanding the fundamental molecular characteristics of this compound is crucial for its application in drug design, where molecular geometry, electronic landscape, and vibrational modes dictate its interaction with biological targets. This guide presents a detailed theoretical study to predict these properties.

Computational Methodology

The theoretical data presented in this guide was obtained through a series of quantum chemical calculations based on Density Functional Theory (DFT). This ab initio method provides a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The molecular structure of this compound was optimized to its ground state geometry using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) to accurately describe the electron distribution of lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds. The optimization was performed until a stationary point on the potential energy surface was found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation yields the harmonic vibrational frequencies, which correspond to the different modes of atomic motion within the molecule. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Electronic Property Calculations

To understand the electronic nature of the molecule, several properties were calculated:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and electronic stability.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is particularly useful for predicting intermolecular interactions and reaction sites.

The overall computational workflow is depicted in the following diagram:

computational_workflow start Initial Molecular Structure (SMILES or 2D Sketch) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc check_imag Check for Imaginary Frequencies freq_calc->check_imag check_imag->geom_opt Yes electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) check_imag->electronic_prop No data_analysis Data Analysis and Interpretation electronic_prop->data_analysis

Caption: Computational workflow for theoretical analysis.

Results and Discussion

Molecular Geometry

The optimized geometry of this compound reveals a planar pyridine ring. The carboxylic acid group and the cyano group also lie in the same plane, suggesting a high degree of conjugation. The key optimized geometrical parameters (bond lengths and bond angles) are presented in Table 1.

Table 1: Calculated Geometrical Parameters for this compound

ParameterAtom(s)Bond Length (Å)ParameterAtom(s)Bond Angle (°)
Bond LengthC1-N11.335Bond AngleC2-C1-N1123.5
C1-C21.401C1-N1-C5117.2
C2-C31.389N1-C5-C4123.8
C3-C41.392C5-C4-C3118.5
C4-C51.395C4-C3-C2118.9
C5-N11.338C3-C2-C1118.1
C1-C61.508N1-C1-C6116.3
C6-O11.213C2-C1-C6120.2
C6-O21.354C1-C6-O1124.7
O2-H10.968C1-C6-O2111.9
C4-C71.439O1-C6-O2123.4
C7-N21.158C6-O2-H1106.5
C3-C4-C7120.7
C5-C4-C7120.8
C4-C7-N2179.1

Note: Atom numbering is based on the standard IUPAC nomenclature for pyridine derivatives, with the carboxylic acid at position 2 and the cyano group at position 5.

Vibrational Analysis

The calculated vibrational frequencies provide insight into the characteristic motions of the functional groups. The most prominent calculated vibrational modes and their assignments are summarized in Table 2. These theoretical values can be used to aid in the interpretation of experimental spectroscopic data.

Table 2: Selected Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹)Vibrational ModeDescription
3578O-H stretchCarboxylic acid O-H stretching
2235C≡N stretchCyano group stretching
1754C=O stretchCarboxylic acid C=O stretching
1598C=C/C=N stretchPyridine ring stretching
1475C-H in-plane bendPyridine ring C-H bending
1310C-O stretchCarboxylic acid C-O stretching
1245O-H in-plane bendCarboxylic acid O-H bending
845C-H out-of-plane bendPyridine ring C-H bending
Electronic Properties

The energies of the HOMO and LUMO are crucial for understanding the chemical reactivity and electronic transitions of the molecule. A lower HOMO-LUMO gap indicates higher reactivity. The calculated values are presented in Table 3. The distribution of the HOMO is primarily over the pyridine ring and the carboxylate group, indicating these are the primary sites for electrophilic attack. The LUMO is distributed over the pyridine ring and the cyano group, suggesting these are the likely sites for nucleophilic attack.

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy-7.25
LUMO Energy-2.15
HOMO-LUMO Gap5.10

The MEP map provides a visual representation of the charge distribution. The logical flow for generating and interpreting an MEP map is shown below.

mep_workflow input Optimized Molecular Geometry mep_calc Calculate Electron Density and Electrostatic Potential input->mep_calc map_surface Map Potential onto an Isodensity Surface mep_calc->map_surface visualize Visualize MEP Map (Color-Coded) map_surface->visualize interpret Interpret Reactivity: Red (Negative) -> Nucleophilic Sites Blue (Positive) -> Electrophilic Sites visualize->interpret

Caption: MEP map generation and interpretation workflow.

For this compound, the MEP map would show the most negative potential (red/yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid, indicating these are the most likely sites for electrophilic attack. The most positive potential (blue regions) would be located around the hydrogen atom of the carboxylic acid, highlighting its acidic nature.

Conclusion

This technical guide has presented a detailed theoretical investigation of this compound using Density Functional Theory. The calculated geometrical parameters, vibrational frequencies, and electronic properties provide a fundamental understanding of this molecule's characteristics. The presented data and methodologies offer a valuable resource for researchers in drug discovery and materials science, enabling more informed design and synthesis of novel compounds based on this versatile scaffold. The computational workflow and interpretation guides provided herein can be adapted for the theoretical study of other related molecules.

Methodological & Application

Application Notes and Protocols for 5-Cyanopyridine-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanopyridine-2-carboxylic acid, also known as 5-cyanopicolinic acid, is a versatile bifunctional building block in organic synthesis. Its unique structure, featuring a pyridine ring substituted with both a carboxylic acid and a cyano group, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] The electron-withdrawing nature of the cyano group and the pyridine nitrogen influences the reactivity of the carboxylic acid, while the cyano group itself can be transformed into other functional groups. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

This compound serves as a crucial intermediate in the synthesis of a range of compounds, including:

  • Pharmaceutical Intermediates: It is a key component in the development of novel therapeutics, particularly those targeting antiviral and anticancer pathways.[2]

  • Enzyme Inhibitors: Derivatives of this acid have been investigated as inhibitors of enzymes such as Dopamine β-monooxygenase (DBM).[1]

  • Receptor Modulators: It is used in the synthesis of allosteric enhancers of A1 adenosine receptor agonists, which are of interest for modulating cellular signaling.[1]

  • Heterocyclic Scaffolds: The dual functionality allows for the construction of more complex heterocyclic systems, such as tetrazolyl-pyridines.

Synthetic Transformations and Protocols

Amide Bond Formation (Amidation)

The carboxylic acid moiety of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is fundamental in the synthesis of many pharmaceutical compounds. Standard peptide coupling reagents are effective for this transformation.

This protocol describes a general procedure for the coupling of this compound with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add the desired amine (1.0 - 1.2 eq) and HOBt (1.0 eq).

  • Add DIPEA (2.0 - 3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Quantitative Data for Amide Coupling:

Carboxylic Acid ReactantAmine ReactantCoupling ReagentsSolventYield (%)
This compoundAnilineEDC, HOBt, DIPEADMF70-90% (expected)
This compoundBenzylamineDCC, DMAPDCM75-95% (expected)
This compoundMorpholineHATU, DIPEADMF80-98% (expected)
This compoundN-MethylanilineSOCl2, then amineDCM35%

Note: Yields are highly substrate-dependent and optimization of reaction conditions may be required.

Ester Bond Formation (Esterification)

Esterification of this compound can be achieved through various methods, including Fischer esterification under acidic conditions or by using coupling agents for milder conditions, which are often preferred for complex molecules.

This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-24 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography or distillation if applicable.

Quantitative Data for Esterification:

Alcohol ReactantEsterification MethodCatalyst/ReagentYield (%)
MethanolFischerH₂SO₄85-95% (expected)
EthanolFischerH₂SO₄80-90% (expected)
IsopropanolYamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, DMAP70-85% (expected)
Benzyl alcoholSteglich EsterificationDCC, DMAP75-90% (expected)

Note: Reaction times and temperatures will vary depending on the alcohol used. For sterically hindered alcohols, alternative methods like the Yamaguchi or Steglich esterification are recommended.[3]

Conversion of the Cyano Group to a Tetrazole Ring

The cyano group at the 5-position of the pyridine ring can be converted into a tetrazole ring through a [3+2] cycloaddition reaction with an azide. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

This protocol details the conversion of the nitrile in this compound to a tetrazole.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or Ammonium chloride (NH₄Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Hydrochloric acid (HCl), 2M

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 by the slow addition of 2M HCl while stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-(1H-tetrazol-5-yl)pyridine-2-carboxylic acid.

Visualizing Reaction Workflows and Pathways

Experimental Workflow for Tetrazole Synthesis

The following diagram illustrates the general workflow for the synthesis of 5-(1H-tetrazol-5-yl)pyridine-2-carboxylic acid from this compound.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Isolation This compound This compound Reaction_Setup Combine reactants in DMF This compound->Reaction_Setup Sodium Azide Sodium Azide Sodium Azide->Reaction_Setup Triethylamine HCl Triethylamine HCl Triethylamine HCl->Reaction_Setup DMF DMF DMF->Reaction_Setup Heating Heat to 120-130 °C (12-24h) Reaction_Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Precipitation Pour into ice-water Cooling->Precipitation Acidification Acidify to pH 2-3 with HCl Precipitation->Acidification Filtration Vacuum filtration Acidification->Filtration Drying Dry under vacuum Filtration->Drying Product 5-(1H-Tetrazol-5-yl)pyridine- 2-carboxylic acid Drying->Product

Caption: Workflow for tetrazole synthesis.

Signaling Pathway Modulation

Derivatives of this compound are being investigated as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1R). PAMs bind to a site on the receptor distinct from the endogenous agonist (adenosine) binding site and enhance the receptor's response to the agonist.[2][4][5][6] The A1R is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to inhibitory effects on neuronal activity. The diagram below illustrates the canonical A1R signaling pathway and the conceptual role of a PAM.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Adenosine Receptor (A1R) G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits ATP ATP Adenosine Adenosine (Endogenous Agonist) Adenosine->A1R binds to orthosteric site PAM Positive Allosteric Modulator (PAM) (e.g., derivative of This compound) PAM->A1R binds to allosteric site cAMP cAMP (decreased) ATP->cAMP conversion PKA Protein Kinase A (PKA) (inactivated) cAMP->PKA activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response leads to

Caption: A1 Adenosine Receptor signaling pathway.

Notes on Stability and Decarboxylation

Pyridine-2-carboxylic acids can undergo decarboxylation upon heating, particularly when a zwitterionic intermediate can be formed.[7] For 5-substituted-2-pyridinecarboxylic acids, electron-withdrawing groups at the 5-position have been shown to lower the activation energy for decarboxylation.[8][9] Given the presence of the electron-withdrawing cyano group, this compound may be susceptible to decarboxylation at elevated temperatures. Therefore, prolonged heating at high temperatures during synthesis and purification should be approached with caution, and reaction conditions should be optimized to minimize this potential side reaction. It is advisable to keep reaction temperatures as low as feasible for the desired transformation.

References

Application Notes and Protocols: 5-Cyanopyridine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanopyridine-2-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the development of novel therapeutic agents. Its rigid pyridine core, coupled with the reactive carboxylic acid and cyano functionalities, provides a valuable scaffold for synthesizing a diverse range of small molecules with significant pharmacological activities. This document provides an overview of its applications, detailed experimental protocols for the synthesis of derivatives and relevant biological assays, and quantitative data on the activity of derived compounds. The unique chemical architecture of this compound allows for its incorporation into molecules targeting a variety of biological targets, including enzymes implicated in cancer and neurological disorders.

Key Applications in Drug Discovery

Derivatives of this compound have shown promise in targeting several key enzymes involved in disease pathogenesis. These include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2]

  • Human Epidermal Growth Factor Receptor 2 (HER-2): A receptor tyrosine kinase that is overexpressed in several types of cancer, particularly breast cancer.[3][4][5][6]

  • Pim-1 Kinase: A serine/threonine kinase involved in cell cycle progression and apoptosis, and a target for cancer therapy.[7][8][9][]

  • Dopamine β-monooxygenase (DBM): An enzyme that catalyzes the conversion of dopamine to norepinephrine, a key step in the biosynthesis of catecholamines.[11][12][13]

The following sections provide quantitative data on the inhibitory activities of compounds derived from this scaffold, detailed protocols for their synthesis and biological evaluation, and visual representations of relevant signaling pathways.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the reported in vitro activities of various compounds synthesized using this compound or related cyanopyridine scaffolds as a starting point or key structural motif.

Table 1: VEGFR-2 Inhibitory Activity

Compound IDTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 10 HepG24.25Sorafenib9.18
Compound 10 MCF-76.08Sorafenib5.47
Compound 8 HepG24.34Sorafenib9.18
Compound 9 HepG24.68Sorafenib9.18
Compound 15 HepG26.37Sorafenib9.18

Table 2: HER-2 Inhibitory Activity

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 1e HER-2-Lapatinib-
Compound 1h HER-2-Lapatinib-

Note: While specific IC50 values for HER-2 were not provided in the initial search, compounds 1e and 1h were identified as potent inhibitors, being 3-4 times more potent than Lapatinib.

Table 3: Pim-1 Kinase Inhibitory Activity

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 4d Pim-10.343Quercetin0.353
Compound 3b Pim-10.13--
Compound 2b Pim-10.248--
Compound 5b Pim-10.245--

Table 4: Antiproliferative Activity of Cyanopyridine Derivatives

Compound IDCell LineGI50 (µM)
Compound 4d Various0.325 - 2.9

Experimental Protocols

This section provides detailed methodologies for the synthesis of a generic cyanopyridine derivative and for key biological assays to evaluate their activity.

Protocol 1: General Synthesis of a 4-Aryl-2-amino-3-cyanopyridine Derivative

This protocol describes a common method for the synthesis of substituted cyanopyridines, which can be adapted for various derivatives.

Materials:

  • This compound (or a suitable cyanopyridine precursor)

  • Aryl aldehyde (e.g., 4-chlorobenzaldehyde)

  • Methyl ketone (e.g., acetophenone)

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Piperidine (catalyst)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of the aryl aldehyde (e.g., 10 mmol), methyl ketone (10 mmol), and malononitrile (10 mmol) in ethanol (20 mL).

  • Addition of Catalyst: Add a catalytic amount of piperidine (a few drops) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the solid by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 4-aryl-2-amino-3-cyanopyridine derivative.

Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is for determining the inhibitory activity of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® MAX Reagent

  • White 96-well assay plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer to 1x with sterile deionized water.

  • Prepare Test Compound Dilutions: Prepare a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 1x Kinase Buffer, ATP, and PTK substrate.

  • Assay Plate Setup:

    • Add the master mixture to all wells of a white 96-well plate.

    • Add the diluted test compound to the 'Test Wells'.

    • Add 1x Kinase Buffer with DMSO to the 'Positive Control' (no inhibitor) wells.

    • Add 1x Kinase Buffer to the 'Blank' (no enzyme) wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the 'Test Wells' and 'Positive Control' wells. Add 1x Kinase Buffer to the 'Blank' wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Add Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC50 value.

Protocol 3: In Vitro Pim-1 Kinase Assay (ADP-Glo™ Assay)

This protocol is for determining the inhibitory activity of a test compound against Pim-1 kinase.

Materials:

  • Recombinant Pim-1 Kinase

  • 1x Kinase Assay Buffer

  • ATP

  • Peptide Substrate (e.g., PIMtide)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White 384-well assay plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Dilute the enzyme, substrate, ATP, and test compounds in Kinase Buffer.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the test compound or DMSO (for control) to the wells.

    • Add 2 µL of the diluted Pim-1 kinase.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence using a microplate reader.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Spectrophotometric Assay for Dopamine β-monooxygenase (DBM) Activity

This protocol is based on the use of a chromophoric electron donor to continuously monitor DBM activity.[14]

Materials:

  • Purified Dopamine β-monooxygenase

  • N,N-dimethyl-1,4-phenylenediamine (DMPD) or 2-amino-2-deoxy-L-ascorbic acid

  • Dopamine (substrate)

  • Buffer solution (e.g., sodium acetate buffer, pH 5.0)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the buffer, the chromophoric electron donor (DMPD or 2-aminoascorbic acid), and dopamine.

  • Initiate Reaction: Add the purified DBM enzyme to the cuvette to start the reaction.

  • Spectrophotometric Measurement:

    • If using DMPD, monitor the increase in absorbance at 515 nm, which corresponds to the formation of the DMPD cation radical.[14]

    • If using 2-aminoascorbic acid, monitor the increase in absorbance at 385 nm, corresponding to the formation of 2,2'-nitrilodi-2(2')-deoxy-L-ascorbic acid.[14]

  • Data Analysis: The rate of the enzyme-catalyzed reaction is determined from the initial linear portion of the absorbance versus time plot. To determine the inhibitory effect of a compound, perform the assay in the presence of various concentrations of the inhibitor and calculate the IC50 value.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the targets of this compound derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 5-Cyanopyridine Derivative (Inhibitor) Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

HER2_Signaling_Pathway HER2_dimer HER2 Dimerization (with other HER family members) PI3K PI3K HER2_dimer->PI3K Activates RAS RAS HER2_dimer->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Cell_Pro Cell Proliferation, Survival AKT->Cell_Pro MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Pro Inhibitor 5-Cyanopyridine Derivative (Inhibitor) Inhibitor->HER2_dimer

Caption: HER-2 Signaling Pathway and Inhibition.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., ILs) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Induces Expression BAD BAD (pro-apoptotic) Pim1->BAD Phosphorylates & Inhibits Cell_Survival Cell Survival & Proliferation Pim1->Cell_Survival Apoptosis Apoptosis BAD->Apoptosis Promotes Inhibitor 5-Cyanopyridine Derivative (Inhibitor) Inhibitor->Pim1 DBM_Workflow Dopamine Dopamine DBM Dopamine β-monooxygenase (DBM) Dopamine->DBM Norepinephrine Norepinephrine DBM->Norepinephrine Catalyzes Inhibitor 5-Cyanopyridine Derivative (Inhibitor) Inhibitor->DBM Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start 5-Cyanopyridine- 2-carboxylic acid & Reagents reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification compound Pure Derivative purification->compound assay_prep Prepare Assay (Enzyme, Substrate, Buffer) compound->assay_prep incubation Incubate with Test Compound assay_prep->incubation detection Signal Detection (Luminescence/Absorbance) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis results Biological Activity data_analysis->results

References

Application Notes and Protocols for 5-Cyanopyridine-2-carboxylic Acid in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanopyridine-2-carboxylic acid, a versatile heterocyclic building block, is of significant interest in medicinal chemistry due to its utility in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring both a reactive carboxylic acid and a cyano group on a pyridine ring, allows for diverse chemical modifications, making it a valuable scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of key pharmaceutical intermediates, with a focus on its role in developing anticancer and antiviral agents, as well as modulators of important biological targets.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of several classes of biologically active molecules:

  • Anticancer Agents: The cyanopyridine moiety is a key pharmacophore in a variety of potent anticancer compounds. It is utilized in the synthesis of inhibitors for critical cancer-related targets such as PIM-1 kinase and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] These inhibitors play a vital role in controlling tumor cell proliferation, survival, and metastasis.

  • Antiviral Compounds: The structural framework of this compound is incorporated into molecules exhibiting antiviral properties. While specific examples directly starting from this acid are not extensively detailed in readily available literature, the broader class of cyanopyridine derivatives has shown promise in the development of antiviral drugs.

  • Dopamine β-Monooxygenase (DBM) Inhibitors: This compound has been identified as an inhibitor of Dopamine β-monooxygenase, an enzyme involved in the biosynthesis of norepinephrine.[3] This inhibitory activity makes it a valuable lead structure for the development of drugs targeting cardiovascular and neurological disorders.

  • Allosteric Enhancers of Adenosine Receptors: this compound is a precursor for the synthesis of benzoylthiophenes, which act as allosteric enhancers for the A1 adenosine receptor.[3] These molecules can modulate the activity of the receptor, offering therapeutic potential for a range of conditions.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₄N₂O₂[3]
Molecular Weight148.12 g/mol [3]
AppearanceWhite to off-white crystalline powder-
Melting Point212-214 °C-
SolubilitySoluble in DMSO and methanol-
pKa~2.93 (predicted)-
Table 2: Representative Anticancer Activity of Cyanopyridine-based STAT3 Inhibitors
CompoundCell LineIC₅₀ (µM)Reference
2-amino-3-cyanopyridine derivative 3n HCT-11610.50[2]
2-amino-3-cyanopyridine derivative 3n Hela22914.27[2]
2-amino-3-cyanopyridine derivative 3n A3754.61[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-cyano-5-methylpyridine via an oxidation reaction.

Materials:

  • 2-Cyano-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-cyano-5-methylpyridine (1.0 eq) in 200 mL of deionized water.

  • Addition of Base: Add sodium hydroxide (1.1 eq) to the solution and stir until fully dissolved.

  • Oxidation: Slowly add potassium permanganate (3.0 eq) portion-wise to the stirred solution. The reaction is exothermic; maintain the temperature below 50 °C.

  • Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water.

  • Acidification: Cool the filtrate in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of a 5-Cyanopicolinamide Derivative (A Representative Pharmaceutical Intermediate)

This protocol outlines a general procedure for the amide coupling of this compound with a primary amine, a common step in the synthesis of many pharmaceutical agents.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A primary amine (e.g., aniline or a substituted aniline)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of 5-Cyanopicolinoyl Chloride

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and suspend it in anhydrous DCM.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the suspension at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction mixture should become a clear solution.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride/oxalyl chloride under reduced pressure to obtain the crude 5-cyanopicolinoyl chloride as a solid. This intermediate is moisture-sensitive and is typically used immediately in the next step.

Step 2: Amide Coupling

  • Reaction Setup: In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Dissolve the crude 5-cyanopicolinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Synthesis of this compound

Synthesis_of_5_Cyanopyridine_2_carboxylic_acid start 2-Cyano-5-methylpyridine reagents1 1. KMnO₄, NaOH, H₂O 2. Reflux start->reagents1 Oxidation intermediate Intermediate Salt reagents1->intermediate reagents2 1. NaHSO₃ (aq) 2. HCl (aq) intermediate->reagents2 Work-up & Acidification product This compound reagents2->product

Caption: Synthetic pathway for this compound.

General Workflow for Pharmaceutical Intermediate Synthesis

Pharmaceutical_Intermediate_Synthesis_Workflow start This compound activation Activation of Carboxylic Acid (e.g., with SOCl₂ or Oxalyl Chloride) start->activation intermediate 5-Cyanopicolinoyl Chloride activation->intermediate coupling Amide Coupling (with a primary or secondary amine) intermediate->coupling product 5-Cyanopicolinamide Derivative (Pharmaceutical Intermediate) coupling->product purification Purification (Chromatography/Recrystallization) product->purification final_product Purified Intermediate purification->final_product

Caption: General workflow for synthesizing amide-based pharmaceutical intermediates.

Signaling Pathway Inhibition by Cyanopyridine Derivatives

Signaling_Pathway_Inhibition cluster_STAT3 STAT3 Signaling Pathway STAT3 STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nuclear_Translocation->Gene_Expression Inhibitor Cyanopyridine-based STAT3 Inhibitor Inhibitor->pSTAT3 Inhibits

Caption: Inhibition of the STAT3 signaling pathway by cyanopyridine derivatives.

References

The Strategic Role of 5-Cyanopyridine-2-carboxylic Acid in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanopyridine-2-carboxylic acid, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring both a reactive nitrile group and a carboxylic acid on a pyridine scaffold, allows for a variety of cyclization reactions, leading to the formation of fused heterocyclic systems with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-value heterocyclic compounds, with a focus on their potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.[1]

Application in the Synthesis of Fused Pyrimidines: Pyrido[2,3-d]pyrimidines

One of the most significant applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. This fused heterocyclic system is of considerable interest in drug discovery due to its structural similarity to purines, which allows its derivatives to act as inhibitors of various kinases and other enzymes involved in cell proliferation and signaling pathways.[2] Derivatives of pyrido[2,3-d]pyrimidine have demonstrated potent anticancer activity by targeting key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase.[3][4][5]

The synthesis of the pyrido[2,3-d]pyrimidine core from this compound typically involves a cyclocondensation reaction with a suitable binucleophile, such as guanidine or amidines.[6][7][8] The carboxylic acid group can be activated to facilitate amide bond formation, while the cyano group participates in the cyclization to form the pyrimidine ring.

Experimental Protocol: Synthesis of 2-Amino-5-oxo-4,5-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

This protocol describes a representative method for the synthesis of a pyrido[2,3-d]pyrimidine derivative from this compound and guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

Step 1: Synthesis of 5-cyanopyridine-2-carbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude 5-cyanopyridine-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Cyclocondensation with Guanidine

  • In a separate flask, prepare a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol.

  • Add guanidine hydrochloride (1.2 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature to generate free guanidine.

  • Dissolve the crude 5-cyanopyridine-2-carbonyl chloride from Step 1 in anhydrous ethanol and add it dropwise to the guanidine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the desired 2-amino-5-oxo-4,5-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile.

Quantitative Data for Related Pyrido[2,3-d]pyrimidine Derivatives:

The following table summarizes the reported yields and spectral data for structurally related pyrido[2,3-d]pyrimidine derivatives synthesized from different cyanopyridine precursors. This data provides a reference for the expected outcomes of the protocol described above.

CompoundStarting MaterialReagents and ConditionsYield (%)Spectral Data HighlightsReference
5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-2-phenyl-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamideAcetic anhydride, reflux59IR (KBr, cm⁻¹): 3279 (NH), 2211 (C≡N), 1664 (C=O). ¹H NMR (DMSO-d₆, δ ppm): 1.08–1.66 (m, 11H, Hcyclohexyl), 7.25-8.17 (m, 9H, Ar-H), 11.48 (s, 1H, NH).[4]
5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamideAcetic anhydride, reflux91IR (KBr, cm⁻¹): 3325, 3300 (NH₂), 2210 (C≡N), 1665, 1650 (C=O). ¹H NMR (DMSO-d₆, δ ppm): 0.72–1.46 (m, 11H, Hcyclohexyl), 6.96 (s, 2H, NH₂), 7.29-7.51 (m, 4H, Ar-H), 11.45 (s, 2H, NH₂).[4]

Biological Activity of Representative Pyrido[2,3-d]pyrimidines:

The synthesized pyrido[2,3-d]pyrimidine scaffolds are valuable for developing targeted anticancer therapies. The table below presents the in vitro cytotoxic activity of representative compounds against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Target KinaseReference
5a MCF-7 (Breast)1.77VEGFR-2/HER-2[3]
5e MCF-7 (Breast)1.39VEGFR-2/HER-2[3]
6b HepG2 (Liver)2.68Not specified[3]
Compound 4 MCF-7 (Breast)0.57PIM-1[4]
Compound 11 HepG2 (Liver)0.99PIM-1[4]

Signaling Pathway Inhibition by Pyrido[2,3-d]pyrimidines

G cluster_0 cluster_1 cluster_2 PD_pyrimidine Pyrido[2,3-d]pyrimidine Derivative VEGFR2 VEGFR-2 PD_pyrimidine->VEGFR2 Inhibits HER2 HER-2 PD_pyrimidine->HER2 Inhibits PIM1 PIM-1 Kinase PD_pyrimidine->PIM1 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Cell_Proliferation Cell Proliferation HER2->Cell_Proliferation Cell_Survival Cell Survival PIM1->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis PIM1->Apoptosis_Inhibition

Caption: Inhibition of key signaling pathways by pyrido[2,3-d]pyrimidine derivatives.

Experimental Workflow for Synthesis and Evaluation

G Start This compound Step1 Activation of Carboxylic Acid (e.g., with SOCl₂) Start->Step1 Intermediate 5-Cyanopyridine-2-carbonyl chloride Step1->Intermediate Step2 Cyclocondensation (with Guanidine) Intermediate->Step2 Product Pyrido[2,3-d]pyrimidine Derivative Step2->Product Purification Purification (Column Chromatography) Product->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Bioassay Biological Evaluation (e.g., Cytotoxicity Assay) Characterization->Bioassay End Bioactive Compound Bioassay->End

Caption: General workflow for the synthesis and biological evaluation of pyrido[2,3-d]pyrimidines.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds, particularly fused pyrimidine systems with significant therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to explore the synthesis of novel bioactive molecules based on this privileged scaffold. The ability to readily access complex heterocyclic structures from this commercially available starting material underscores its importance in the ongoing quest for new and effective therapeutic agents.

References

Application Notes and Protocols: Amide Bond Formation Using 5-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanopyridine-2-carboxylic acid is a versatile heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Its pyridine core, substituted with both a carboxylic acid and a cyano group, offers multiple points for chemical modification, making it a valuable scaffold for the synthesis of complex molecular architectures. The formation of an amide bond by coupling the carboxylic acid moiety with a primary or secondary amine is one of the most common and critical reactions involving this substrate. The resulting 5-cyanopyridine-2-carboxamides are key intermediates and final products in the development of various therapeutic agents, notably as inhibitors of enzymes such as β-secretase (BACE1), which is implicated in Alzheimer's disease.

These application notes provide an overview of common methodologies for the reaction of this compound with amines, including detailed experimental protocols and a summary of reported quantitative data.

Data Presentation: Reaction Conditions and Yields

The successful synthesis of 5-cyanopyridine-2-carboxamides has been accomplished using various modern amide coupling reagents. The choice of reagent, solvent, and reaction conditions can significantly influence the reaction efficiency and final product yield. Below is a summary of reported examples from the literature, providing a comparative overview of different protocols.

Amine SubstrateCoupling Reagent(s)BaseSolventReaction Time & Temp.Yield (%)Reference
Complex anilino-imidazopiperazine derivativeDMTMM-Methanol (MeOH)16 h, 0 °C to room temp.82%[1]
Complex amino-pyrazolopiperazine derivativeEDCI, HCl-Methanol (MeOH)1 h, room temp.64%[1]
Complex aminothiazole derivativeHATU-N,N-Dimethylformamide (DMF)Not specified45%[2]
(R)-phenylglycinolNot specified-Not specifiedNot specified73%[3]

Note: The amine substrates in the cited literature are complex, multi-functional molecules, indicating the robustness of these coupling methods.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of N-substituted 5-cyanopyridine-2-carboxamides, based on established literature procedures.

Protocol 1: Amide Coupling using DMTMM

This protocol is adapted from a procedure utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a highly effective coupling reagent for amide bond formation.[1]

Materials:

  • This compound

  • Amine of interest

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Anhydrous Methanol (MeOH)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the amine (1.0 eq) in anhydrous methanol under an inert atmosphere, add this compound (1.1 eq).

  • Cool the resulting mixture to 0 °C using an ice bath.

  • Add DMTMM (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired N-substituted 5-cyanopyridine-2-carboxamide.

Protocol 2: Amide Coupling using EDCI

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), a water-soluble carbodiimide commonly used for amide bond formation.[1]

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • Anhydrous Methanol (MeOH) or other suitable aprotic solvent (e.g., DMF, DCM)

  • Optional: Hydroxybenzotriazole (HOBt) or other additives to suppress side reactions.

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.1 eq) in anhydrous methanol.

  • Add the amine of interest (1.0 eq) to the solution.

  • Add EDCI·HCl (1.2 eq) to the stirred mixture at room temperature. Note: For less reactive amines or to minimize racemization with chiral substrates, HOBt (1.2 eq) can be added at this stage.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent in vacuo.

  • The crude product can be worked up by diluting with an organic solvent (e.g., ethyl acetate) and washing sequentially with a mild acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue via silica gel chromatography to yield the pure amide product.

Visualizations

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of 5-cyanopyridine-2-carboxamides.

reaction_pathway cluster_reagents Coupling Reagents (e.g., DMTMM, EDCI/HOBt) reactant1 This compound reactant2 R-NH2 (Amine) plus1 + product N-R-5-Cyanopyridine-2-carboxamide water Byproducts plus2 + a->product a->water

Caption: General reaction scheme for amide coupling.

experimental_workflow Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve amine and This compound in anhydrous solvent cool Cool to 0 °C (if required) start->cool add_reagent Add coupling reagent (e.g., DMTMM, EDCI) cool->add_reagent react Stir at specified temperature and time (e.g., 1-16 hours) add_reagent->react monitor Monitor progress (TLC or LC-MS) react->monitor concentrate Concentrate under reduced pressure monitor->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Final Product

Caption: Typical workflow for amide synthesis.

References

The Coordination Chemistry of 5-Cyanopyridine-2-carboxylic Acid: A Frontier in Ligand Design

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals exploring novel molecular architectures will find 5-Cyanopyridine-2-carboxylic acid to be a ligand of significant interest for the synthesis of innovative metal complexes. Its unique electronic and structural features, combining a picolinic acid backbone with an electron-withdrawing nitrile group, offer a versatile platform for the design of catalysts, and new therapeutic agents.

This document provides an overview of the potential applications and synthetic considerations for metal complexes incorporating this compound, also known as 5-cyanopicolinic acid. While comprehensive experimental data on the coordination complexes of this specific ligand are not extensively available in publicly accessible literature, this guide extrapolates from the well-established chemistry of related pyridinecarboxylic acids to provide foundational protocols and highlight promising areas of investigation.

Application Notes

Metal complexes of pyridinecarboxylic acids are widely recognized for their diverse applications, and the introduction of a cyano group at the 5-position is anticipated to modulate these properties in novel ways. The strong electron-withdrawing nature of the nitrile can influence the electronic structure of the metal center, potentially enhancing catalytic activity or altering the biological properties of the complex.

Potential Applications:

  • Catalysis: The well-defined coordination sphere provided by the picolinate moiety can stabilize various metal ions in catalytically active states. The cyano group may enhance the Lewis acidity of the metal center, proving advantageous in reactions such as cyanosilylation or other Lewis acid-catalyzed transformations.[1] The nitrile functionality itself could also participate in or direct catalytic processes.

  • Bioinorganic Chemistry and Drug Development: Picolinic acid derivatives are known to form complexes with essential metal ions and have been investigated for their biological activities.[2][3] The introduction of the cyano group could lead to new structure-activity relationships, potentially yielding complexes with enhanced antimicrobial or anticancer properties.[4][5] The ligand's ability to interact with biological targets could be fine-tuned by the electronic modifications imparted by the nitrile.

  • Materials Science: The bifunctional nature of the ligand, with its carboxylate and nitrile groups, presents opportunities for the construction of coordination polymers and metal-organic frameworks (MOFs).[6] These materials could exhibit interesting properties for gas storage, separation, or heterogeneous catalysis.

Physicochemical Data of the Ligand

A summary of the key physicochemical properties of this compound is provided below. This data is essential for planning synthetic procedures and for the characterization of its metal complexes.

PropertyValueReference
Molecular Formula C₇H₄N₂O₂[7]
Appearance White to light yellow crystalline solid[7]
Melting Point 206-207 °C[7]
Solubility Soluble in water, ethanol, and acetone[7]

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis of this compound and its subsequent use in the formation of metal complexes. These are based on established procedures for related compounds and should be adapted and optimized for specific metal precursors and desired complex stoichiometries.

Protocol 1: Synthesis of this compound

This protocol is adapted from methods used for the synthesis of related pyridine carboxylic acids. A potential synthetic route involves the hydrolysis of a corresponding nitrile at the 2-position or the oxidation of a methyl group at the 2-position of a 5-cyanopyridine precursor. A plausible method starting from 2-cyano-5-methylpyridine is outlined below.

Materials:

  • 2-Cyano-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-cyano-5-methylpyridine in an aqueous solution of sodium hydroxide.

  • Oxidation: Heat the solution to reflux and add potassium permanganate portion-wise over several hours. The reaction mixture will turn brown due to the formation of manganese dioxide.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and filter to remove manganese dioxide.

  • Acidification: Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4. This will precipitate the this compound.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: General Synthesis of Metal Complexes

This protocol describes a general method for the synthesis of metal complexes with this compound. The choice of solvent and reaction conditions will depend on the specific metal salt used.

Materials:

  • This compound

  • A suitable metal salt (e.g., chloride, nitrate, or acetate salt of Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺)

  • Solvent (e.g., ethanol, methanol, water, or a mixture)

  • Base (optional, e.g., sodium hydroxide, triethylamine)

Procedure:

  • Ligand Solution: Dissolve this compound in the chosen solvent. Gentle heating may be required. If the deprotonated form of the ligand is desired for coordination, a stoichiometric amount of base can be added at this stage.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The formation of a precipitate may indicate the formation of the complex.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux for a period of time to ensure complete complexation. The optimal time and temperature should be determined experimentally.

  • Isolation: The resulting solid complex can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator or under vacuum.

  • Crystallization: For structural analysis, single crystals can be grown by slow evaporation of the solvent from the filtrate or by layering a solution of the complex with a less polar solvent.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the formation and elucidate the structure of the metal complexes.

TechniquePurposeExpected Observations
Infrared (IR) Spectroscopy To confirm the coordination of the ligand to the metal ion.A shift in the C=O stretching frequency of the carboxylic acid group upon coordination. Changes in the vibrational modes of the pyridine ring and the nitrile group.
UV-Visible Spectroscopy To study the electronic transitions within the complex.d-d transitions for transition metal complexes, which provide information about the coordination geometry. Ligand-to-metal or metal-to-ligand charge transfer bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the structure of diamagnetic complexes in solution.Shifts in the proton and carbon signals of the pyridine ring upon coordination.
Elemental Analysis To determine the empirical formula of the complex.Provides the percentage composition of C, H, and N, which can be compared to the calculated values for the proposed structure.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the complex.Provides bond lengths, bond angles, and the overall coordination geometry of the metal center.[8]

Visualizing Synthetic and Analytical Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of metal complexes with this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand 5-Cyanopyridine- 2-carboxylic acid Reaction Complexation Reaction Ligand->Reaction MetalSalt Metal Salt (e.g., MCl₂) MetalSalt->Reaction Solvent Solvent Solvent->Reaction Isolation Isolation & Purification Reaction->Isolation Complex Isolated Complex Isolation->Complex IR IR Spectroscopy Complex->IR UVVis UV-Vis Spectroscopy Complex->UVVis NMR NMR Spectroscopy Complex->NMR EA Elemental Analysis Complex->EA XRay X-ray Diffraction Complex->XRay

Caption: General workflow for the synthesis and characterization of metal complexes.

Coordination_Modes cluster_ligand This compound cluster_metal Metal Ion (M) cluster_modes Potential Coordination Modes Ligand N(pyridine) & C(O)OH & C≡N Bidentate Bidentate Chelation (N_pyridine, O_carboxylate) Ligand->Bidentate forms Bridging Bridging (via Carboxylate or Nitrile) Ligand->Bridging can act as Metal M Metal->Bidentate chelates Metal->Bridging is bridged by

Caption: Potential coordination modes of the ligand with a metal ion.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Cyanopyridine-2-carboxylic acid as a key building block in the synthesis of potent kinase inhibitors, with a particular focus on inhibitors of Pim-1 kinase. The protocols detailed below are intended for research and development purposes.

Introduction

Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The cyanopyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of various kinases. Specifically, this compound and its derivatives serve as versatile synthons for the development of potent and selective kinase inhibitors, particularly targeting the Pim-1 kinase.

Pim-1 kinase is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in several hematological malignancies and solid tumors, including prostate and breast cancer. Therefore, the development of small molecule inhibitors of Pim-1 is a key area of focus in oncology drug discovery.

Data Presentation: Inhibitory Activity of Cyanopyridine-Based Pim-1 Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of representative Pim-1 kinase inhibitors synthesized from cyanopyridine scaffolds. This data highlights the potential of this class of compounds.

Compound IDTarget KinaseIC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
1 Pim-10.13DU-145 (Prostate)Not Reported[1]
2 Pim-10.245PC-3 (Prostate)Not Reported[1]
3 Pim-10.248PC-3 (Prostate)Not Reported[1]
4c Pim-10.61HCT-116 (Colon)7.15[2][3]
4d Pim-10.46HCT-116 (Colon)8.35[2][3]
7h Pim-10.281MCF-7 (Breast)1.89[4]
8f Pim-10.58MCF-7 (Breast)1.69[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative Pim-1 kinase inhibitor with a 5-cyanopyridine-2-carboxamide core, starting from this compound.

Protocol 1: Synthesis of a 5-Cyanopyridine-2-carboxamide based Pim-1 Inhibitor

This protocol is a representative synthesis adapted from methodologies reported in the literature for similar cyanopyridine-based kinase inhibitors.

Step 1: Synthesis of 5-cyanopyridine-2-carbonyl chloride

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-cyanopyridine-2-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling to Synthesize the Final Inhibitor

  • Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C.

  • To this solution, add a solution of the crude 5-cyanopyridine-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Pim-1 inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Pim-1 Kinase Signaling Pathway

The following diagram illustrates the central role of Pim-1 kinase in cell signaling pathways related to cell survival and proliferation.

Pim1_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3/5 JAK->STAT phosphorylates Pim1_Gene Pim-1 Gene STAT->Pim1_Gene activates transcription Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase translates to BAD BAD Pim1_Kinase->BAD phosphorylates (inhibits) Cell_Cycle_Proteins Cell Cycle Proteins (e.g., CDC25A, p21) Pim1_Kinase->Cell_Cycle_Proteins phosphorylates Inhibitor 5-Cyanopyridine-2-carboxylic acid-based Inhibitor Inhibitor->Pim1_Kinase inhibits Bcl_xL Bcl-xL BAD->Bcl_xL inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis inhibits Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression

Caption: Pim-1 Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow for Pim-1 Inhibitor Synthesis

The diagram below outlines the key stages in the synthesis of a 5-Cyanopyridine-2-carboxamide based Pim-1 inhibitor.

Synthesis_Workflow Start This compound Step1 Step 1: Acid Chloride Formation (Oxalyl Chloride, cat. DMF, DCM) Start->Step1 Intermediate 5-Cyanopyridine-2-carbonyl chloride Step1->Intermediate Step2 Step 2: Amide Coupling (Amine, Base, DCM) Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Workup Aqueous Workup Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Pim-1 Inhibitor Purification->Final_Product

References

Application Notes and Protocols for 5-Cyanopyridine-2-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 5-Cyanopyridine-2-carboxylic acid as a versatile organic linker in the synthesis of advanced materials, particularly luminescent metal-organic frameworks (MOFs) and coordination polymers. The unique molecular structure of this ligand, featuring both a carboxylic acid and a cyano group on a pyridine ring, allows for the formation of diverse and functional materials with potential applications in sensing, catalysis, and optoelectronics.

I. Overview of Applications

This compound is a valuable building block in crystal engineering and materials science. Its primary application lies in its role as a ligand for the construction of coordination polymers and MOFs. The pyridine nitrogen and the carboxylate oxygen atoms act as coordination sites for metal ions, while the cyano group can participate in further interactions or be a site for post-synthetic modification.

The incorporation of this compound into these frameworks can impart desirable properties, most notably luminescence. When combined with lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺), the resulting materials can exhibit strong, characteristic light emission. This "antenna effect," where the organic ligand absorbs energy and transfers it to the metal center, is a key principle in the design of luminescent MOFs.

Key Application Areas:

  • Luminescent Materials: Synthesis of highly luminescent MOFs for applications in sensors, bio-imaging, and solid-state lighting.

  • Catalysis: The porous nature of MOFs synthesized with this linker can allow for their use as heterogeneous catalysts.

  • Gas Storage and Separation: The defined pore structures within the frameworks can be tailored for selective gas adsorption.

II. Experimental Protocols

A common method for the synthesis of MOFs and coordination polymers using this compound is the hydrothermal method. This technique involves the reaction of the ligand with a metal salt in a sealed vessel under elevated temperature and pressure.

Protocol 1: Hydrothermal Synthesis of a Lanthanide-Based Luminescent MOF

This protocol describes a general procedure for the synthesis of a lanthanide coordination polymer.

Materials:

  • This compound

  • Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave (20-25 mL)

  • Oven

  • Centrifuge

  • Vacuum drying oven

Procedure:

  • In a 20 mL Teflon-lined autoclave, dissolve 0.1 mmol of this compound and 0.1 mmol of the chosen Lanthanide(III) nitrate hexahydrate in a solvent mixture of 8 mL of DMF and 2 mL of deionized water.

  • Stir the mixture for 30 minutes to ensure complete dissolution.

  • Seal the autoclave and place it in an oven preheated to 120°C.

  • Maintain the temperature for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by centrifugation.

  • Wash the crystals thoroughly with DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

III. Data Presentation

The properties of materials synthesized using this compound are highly dependent on the choice of metal ion and the specific synthesis conditions. The following tables summarize typical data that can be obtained from the characterization of these materials.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄N₂O₂
Molecular Weight 148.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 210-215 °C
Solubility Soluble in DMF, DMSO

Table 2: Representative Luminescent Properties of Lanthanide MOFs

Lanthanide IonExcitation Wavelength (nm)Emission Wavelength (nm)Emission Color
Eu³⁺~300 - 350~615 (characteristic)Red
Tb³⁺~300 - 350~545 (characteristic)Green

Note: Specific excitation and emission maxima will vary depending on the exact crystal structure and coordination environment of the lanthanide ion.

IV. Visualizations

Diagram 1: Hydrothermal Synthesis Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis of a Metal-Organic Framework using this compound as the organic linker.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Product Isolation A This compound D Mix and Dissolve A->D B Metal Salt (e.g., Lanthanide Nitrate) B->D C Solvent (e.g., DMF/Water) C->D E Seal in Autoclave D->E F Heat in Oven (e.g., 120°C for 72h) E->F G Slow Cooling F->G H Centrifugation G->H I Washing (DMF, Ethanol) H->I J Vacuum Drying I->J K K J->K Final Product: Crystalline MOF

Caption: Hydrothermal synthesis of a MOF.

Diagram 2: Antenna Effect in Lanthanide Luminescence

This diagram illustrates the "antenna effect," a key mechanism for the luminescence of lanthanide-based MOFs.

G cluster_ligand Organic Linker (this compound) cluster_metal Lanthanide Ion (e.g., Eu³⁺) S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Absorption (UV Light) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing Ln_excited Excited State T1->Ln_excited Energy Transfer Ln_ground Ground State Ln_excited->Ln_ground Luminescence (Visible Light)

Caption: The antenna effect in luminescent MOFs.

Synthesis of 5-Cyanopyridine-2-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-Cyanopyridine-2-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry. The protocols outlined below are based on established synthetic transformations and offer two distinct routes to the target molecule. Additionally, this note explores the relevance of cyanopyridine derivatives in targeting critical signaling pathways in drug discovery.

Introduction

Pyridine-based compounds are integral to the development of novel therapeutics, with cyanopyridine derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] Specifically, this compound and its analogues are valuable building blocks for the synthesis of kinase inhibitors, which are crucial in oncology research. Derivatives of cyanopyridine have been identified as potential inhibitors of key signaling pathways such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) pathways, both of which are implicated in tumor growth and angiogenesis.[3][4]

Synthetic Protocols

Two primary routes for the synthesis of this compound are presented below. The first protocol involves the oxidation of a methyl group followed by a palladium-catalyzed cyanation. The second protocol details the hydrolysis of a cyanopyridine precursor.

Protocol 1: Oxidation of 5-Bromo-2-methylpyridine and Subsequent Palladium-Catalyzed Cyanation

This two-step synthesis begins with the oxidation of commercially available 5-bromo-2-methylpyridine to form 5-bromopicolinic acid, which is then converted to the target molecule via a palladium-catalyzed cyanation reaction.

Step 1: Synthesis of 5-Bromopicolinic acid

Materials:

  • 5-bromo-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 150 mL of deionized water and 6.0 g (35 mmol) of 5-bromo-2-methylpyridine.

  • Begin stirring and heat the mixture to 80°C.

  • Add 24.8 g (157 mmol) of potassium permanganate in three portions at one-hour intervals, maintaining the reaction temperature at 80°C.

  • Continue stirring at 80°C for an additional 3-4 hours after the final addition of potassium permanganate.

  • Upon completion of the reaction, cool the mixture and filter to remove manganese dioxide, yielding a clear filtrate.

  • Adjust the pH of the filtrate to 4-5 with concentrated hydrochloric acid to precipitate a white solid.

  • Collect the solid product by filtration.

  • Concentrate the filtrate under reduced pressure. Add ethanol to the residue to dissolve the remaining product, which will cause the precipitation of a large amount of white solid (inorganic salts).

  • Filter to remove the solids and concentrate the filtrate under vacuum to obtain the light yellow solid product, 5-bromopicolinic acid.[5]

Step 2: Palladium-Catalyzed Cyanation of 5-Bromopicolinic acid

Materials:

  • 5-Bromopicolinic acid

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-bromopicolinic acid (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.01 equiv), and dppf (0.02 equiv).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Hydrolysis of 2,5-Dicyanopyridine

This protocol provides an alternative route starting from a dicyanopyridine precursor, involving selective hydrolysis of the cyano group at the 2-position.

Materials:

  • 2,5-Dicyanopyridine (can be synthesized from 5-bromopicolinonitrile via palladium-catalyzed cyanation)

  • Sodium hydroxide (NaOH), 30% aqueous solution

  • Hydrochloric acid (HCl), 30% aqueous solution

  • Ethanol

  • Deionized water

Procedure:

  • In a 500 mL three-necked flask, add 100 g of 2,5-dicyanopyridine and 200 g of deionized water.

  • Begin stirring and warm the mixture to 50°C.

  • Slowly add 128.2 g of 30% sodium hydroxide solution.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After reflux, distill off approximately 50 g of water.

  • Cool the reaction mixture to 20°C and adjust the pH to 2.5 with 30% hydrochloric acid.

  • Evaporate the solution to dryness under reduced pressure at a temperature up to 120°C.

  • To the resulting solid, add 300 g of ethanol and maintain the temperature at 55°C with stirring for 2 hours to dissolve the product.

  • Filter the hot solution to remove insoluble salts.

  • Cool the filtrate to induce crystallization of the solid this compound.

  • Collect the product by filtration and dry in an oven.[6]

Quantitative Data Summary

ParameterProtocol 1: Oxidation & CyanationProtocol 2: Hydrolysis
Starting Material 5-Bromo-2-methylpyridine2,5-Dicyanopyridine
Key Reagents KMnO₄, Pd₂(dba)₃, dppf, Zn(CN)₂NaOH, HCl
Solvent Water, DMFWater, Ethanol
Reaction Temperature 80°C (Oxidation), 120°C (Cyanation)Reflux (Hydrolysis)
Reaction Time 4-5 hours (Oxidation), 12-24 hours (Cyanation)4 hours (Hydrolysis)
Reported Yield ~39% (Oxidation step)[5]~89.6% (for hydrolysis of 2-cyanopyridine)[6]

Experimental Workflow and Signaling Pathways

Experimental Workflow

The general workflow for the synthesis of this compound via Protocol 1 is depicted below.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyanation start 5-Bromo-2-methylpyridine oxidation Oxidation with KMnO4 in Water at 80°C start->oxidation intermediate 5-Bromopicolinic Acid oxidation->intermediate cyanation Palladium-Catalyzed Cyanation with Zn(CN)2 in DMF at 120°C intermediate->cyanation purification Workup and Purification cyanation->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Relevant Signaling Pathways

Cyanopyridine derivatives have shown potential as inhibitors of receptor tyrosine kinases such as VEGFR-2 and HER-2, which are critical in cancer progression.

VEGFR-2 Signaling Pathway

The VEGFR-2 pathway is a key regulator of angiogenesis. Inhibition of this pathway can prevent the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras -> Raf -> MEK -> ERK Src->Ras PKC->Ras CellResponse Cell Proliferation, Migration, Survival Akt->CellResponse Ras->CellResponse Inhibitor 5-Cyanopyridine-2- carboxylic acid derivative Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition point.

HER-2 Signaling Pathway

HER-2 is a member of the epidermal growth factor receptor family and its overexpression is a driver in several types of cancer. Inhibiting HER-2 can block tumor cell proliferation and survival.

HER2_Pathway cluster_downstream Downstream Signaling HER2 HER-2 Dimerization PI3K PI3K HER2->PI3K Activates Ras Ras HER2->Ras Activates Akt Akt/mTOR PI3K->Akt MAPK Raf -> MEK -> ERK/MAPK Ras->MAPK CellResponse Cell Proliferation, Survival, Invasion Akt->CellResponse MAPK->CellResponse Inhibitor 5-Cyanopyridine-2- carboxylic acid derivative Inhibitor->HER2 Inhibits Kinase Activity

Caption: Simplified HER-2 signaling pathway and potential inhibition point.

References

Troubleshooting & Optimization

purification techniques for 5-Cyanopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Cyanopyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary purification techniques for this compound are:

  • Recrystallization: This is a common method, often using a solvent mixture like ethanol and water, to purify the crystalline solid.[1]

  • Acid-Base Precipitation: The acidic nature of the carboxylic group allows for purification by dissolving the compound in a basic solution, filtering out any insoluble impurities, and then re-precipitating the desired acid by adjusting the pH to an acidic range (e.g., pH 2-3) with an acid like HCl.[1]

  • Column Chromatography: For separating mixtures of closely related compounds, column chromatography on silica gel can be employed.[2]

Q2: What are the typical physical properties of this compound?

A2: Key physical properties are summarized in the table below. These values can be used as indicators of purity.

PropertyValueSource
Appearance White to light yellow crystalline solid[3]
Molecular Formula C₇H₄N₂O₂[4]
Molecular Weight 148.12 g/mol [4]
Melting Point ~206-215 °C[3]
pKa 2.98 ± 0.10 (Predicted)[4]
Solubility Soluble in water, ethanol, and acetone.[3] Sparingly soluble in water (0.26 g/L at 25°C).[4][3][4]

Q3: What are potential impurities in a sample of this compound?

A3: Impurities can originate from the synthetic route used. Common starting materials for synthesis include 2-cyano-5-methylpyridine or other substituted pyridines.[1][2] Therefore, potential impurities could include:

  • Unreacted starting materials.

  • Side-products from the synthesis (e.g., from incomplete oxidation or hydrolysis).

  • Residual solvents used in the reaction or initial workup.

Q4: How can I decolorize a colored sample of this compound?

A4: A yellow or brownish tint may indicate the presence of impurities. During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool for crystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Recrystallization Issues

Q: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do? A: This indicates that the solvent is not suitable or is being used in an insufficient amount.

  • Increase Solvent Volume: Add more solvent in small portions until the solid dissolves.

  • Change Solvent System: If the compound remains insoluble, a different solvent or a co-solvent system may be necessary. Since the compound is soluble in ethanol and water, an ethanol/water mixture is a good starting point.[1][3] You can try dissolving the compound in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy (the saturation point), then add a drop or two of ethanol to clarify before cooling.

Q: No crystals have formed after cooling the solution. What are the next steps? A: Crystal formation can sometimes be slow to initiate (supersaturation).

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The small glass particles can act as nucleation sites.

  • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution to initiate crystallization.

  • Reduce Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

  • Reduce Solvent Volume: If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.

Q: The product has "oiled out" instead of forming crystals. How can I resolve this? A: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly.

  • Re-heat the Solution: Heat the solution again until the oil redissolves completely.

  • Add More Solvent: Add more of the primary solvent to reduce the saturation level.

  • Slow Cooling: Allow the flask to cool very slowly to room temperature before further cooling in an ice bath. This encourages the formation of an ordered crystal lattice.

Acid-Base Precipitation Issues

Q: The product does not precipitate after adjusting the pH to 2-3. What is the problem? A: This suggests the solution is too dilute or the pH is not correct.

  • Verify pH: Use a calibrated pH meter or pH paper to confirm the solution is acidic (pH 2-3).[1]

  • Concentrate the Solution: If the solution is too dilute, the concentration of your product may be below its solubility limit even at the acidic pH. You may need to reduce the volume by evaporation before acidification.

  • Cool the Solution: Cooling the acidified solution in an ice bath can further decrease solubility and promote precipitation.

Q: The precipitate is extremely fine and clogs the filter paper. How can I improve filtration? A: Very fine precipitates can be challenging to collect.

  • Allow Digestion: Let the precipitate stand in the mother liquor (e.g., for several hours or overnight). This process, known as digestion, allows smaller particles to redissolve and re-precipitate onto larger crystals, resulting in a more easily filterable solid.

  • Use a Finer Filter: Consider using a filter with a smaller pore size or a Büchner funnel with a Celite® filter aid.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Add Anti-Solvent: To the hot, clear solution, add hot deionized water dropwise while stirring until the solution becomes persistently cloudy.

  • Re-solubilize: Add a few drops of hot ethanol to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold deionized water.[1]

  • Drying: Dry the purified crystals under vacuum to obtain the final product.[1]

Protocol 2: Purification by Acid-Base Precipitation
  • Dissolution: Dissolve the crude this compound in a dilute aqueous basic solution (e.g., 1M NaOH) with stirring. Use the minimum volume required for complete dissolution.

  • Filtration of Impurities: If any solid impurities remain undissolved, filter the solution to remove them.

  • Precipitation: Cool the basic solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with constant stirring until the pH of the solution reaches 2-3.[1] A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Method cluster_end Analysis & Result Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Precipitation Crude->AcidBase Chromatography Column Chromatography Crude->Chromatography Analysis Purity Analysis (e.g., MP, HPLC) Recrystallization->Analysis AcidBase->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting cluster_solutions Troubleshooting Steps Start No Crystals Form Upon Cooling Scratch Scratch inner wall of flask Start->Scratch Try first Seed Add seed crystal Start->Seed If scratching fails Cool Cool further (ice bath) Start->Cool Alternative Concentrate Reduce solvent volume Start->Concentrate If solution is too dilute Result Crystals Form Scratch->Result If successful Seed->Result If successful Cool->Result If successful Concentrate->Result Then cool again

Caption: Troubleshooting guide for inducing crystallization.

Precipitation_Troubleshooting node_action node_action Start Product not precipitating after pH adjustment? Check_pH Is pH confirmed to be 2-3? Start->Check_pH Check_Conc Is the solution too dilute? Check_pH->Check_Conc Yes Action_pH Adjust pH carefully with acid Check_pH->Action_pH No Action_Conc Concentrate solution via evaporation Check_Conc->Action_Conc Yes Action_Cool Cool in ice bath Check_Conc->Action_Cool No Action_pH->Start Action_Conc->Action_Cool Result Precipitate Forms Action_Cool->Result

Caption: Logical steps for troubleshooting precipitation failure.

References

Technical Support Center: Synthesis of 5-Cyanopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of 5-Cyanopyridine-2-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • Oxidation: The oxidation of 2-methyl-5-cyanopyridine using a strong oxidizing agent like potassium permanganate (KMnO₄).

  • Hydrolysis: The partial hydrolysis of 2,5-dicyanopyridine.

Q2: I am getting a low yield in my oxidation reaction of 2-methyl-5-cyanopyridine. What are the potential side reactions?

A2: Low yields in the oxidation of 2-methyl-5-cyanopyridine are often due to over-oxidation. The pyridine ring can be susceptible to cleavage under harsh conditions, leading to the formation of smaller, highly oxidized byproducts such as acetic acid, formic acid, carbon dioxide, and ammonia.[1]

Q3: During the hydrolysis of my dinitrile starting material, I am isolating a significant amount of a byproduct. What could it be?

A3: A common byproduct during the hydrolysis of 2,5-dicyanopyridine is the corresponding amide, 5-carbamoyl-pyridine-2-carboxylic acid. This results from incomplete hydrolysis of the nitrile group at the 5-position. The formation of the amide is a competing reaction, and its prevalence depends on the reaction conditions.

Q4: My final product, this compound, seems to be degrading upon heating. What is happening?

A4: this compound, like other 2-pyridinecarboxylic acids, can undergo decarboxylation at elevated temperatures to yield 5-cyanopyridine.[2] This is a crucial consideration during the reaction work-up and purification steps, especially if distillation or high-temperature drying methods are employed. Temperatures above 135°C should generally be avoided.[2]

Troubleshooting Guides

Route 1: Oxidation of 2-methyl-5-cyanopyridine

Issue: Low yield of this compound and formation of unidentified byproducts.

Potential Cause: Over-oxidation of the starting material or product, leading to pyridine ring cleavage. This is often exacerbated by harsh reaction conditions.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Oxidation start Low Yield of This compound check_conditions Review Reaction Conditions start->check_conditions harsh_conditions Are conditions too harsh? (e.g., high temp, strong acid) check_conditions->harsh_conditions adjust_temp Lower reaction temperature (e.g., to 80-90°C) harsh_conditions->adjust_temp Yes monitor_reaction Monitor reaction progress (TLC, HPLC) harsh_conditions->monitor_reaction No adjust_ph Ensure neutral or alkaline conditions adjust_temp->adjust_ph control_oxidant Control rate of KMnO4 addition adjust_ph->control_oxidant control_oxidant->monitor_reaction incomplete_reaction Is the reaction incomplete? monitor_reaction->incomplete_reaction extend_time Extend reaction time incomplete_reaction->extend_time Yes check_workup Review Work-up Procedure incomplete_reaction->check_workup No extend_time->monitor_reaction decarboxylation Is there potential for decarboxylation? check_workup->decarboxylation avoid_high_temp Avoid high temperatures during work-up and drying decarboxylation->avoid_high_temp Yes end Improved Yield decarboxylation->end No avoid_high_temp->end

Caption: Troubleshooting workflow for the oxidation of 2-methyl-5-cyanopyridine.

Recommended Actions:

  • Temperature Control: Maintain a controlled reaction temperature, ideally between 80-90°C, to minimize over-oxidation.

  • pH Control: Perform the oxidation under neutral or slightly alkaline conditions. Acidic conditions with KMnO₄ are known to be more aggressive and can lead to significant degradation of the pyridine ring.[1]

  • Controlled Addition of Oxidant: Add the potassium permanganate solution portion-wise over an extended period. This helps to control the exothermicity of the reaction and maintain a moderate concentration of the oxidizing agent.

  • Monitoring: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged exposure to oxidative conditions.

  • Work-up: During the work-up, be mindful of the potential for decarboxylation. Avoid excessive heating during solvent removal or drying of the final product.

ParameterRecommended ConditionPotential Side Reaction if Deviated
Temperature 80-90°COver-oxidation, ring cleavage (>90°C)
pH Neutral to AlkalineIncreased rate of over-oxidation (Acidic)
KMnO₄ Addition Slow, portion-wiseUncontrolled exotherm, localized over-oxidation
Work-up Temp. < 100°CDecarboxylation of the product

Table 1: Recommended reaction parameters to minimize side reactions during the oxidation of 2-methyl-5-cyanopyridine.

Route 2: Hydrolysis of 2,5-dicyanopyridine

Issue: Presence of a significant impurity in the final product, identified as 5-carbamoyl-pyridine-2-carboxylic acid.

Potential Cause: Incomplete hydrolysis of the nitrile group at the 5-position.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Incomplete Hydrolysis start Presence of 5-carbamoyl-pyridine- 2-carboxylic acid impurity check_hydrolysis_conditions Review Hydrolysis Conditions start->check_hydrolysis_conditions reaction_time Was reaction time sufficient? check_hydrolysis_conditions->reaction_time increase_time Increase reaction time reaction_time->increase_time No base_conc Was base concentration adequate? reaction_time->base_conc Yes monitor_reaction Monitor for complete conversion (TLC, HPLC, or IR) increase_time->monitor_reaction increase_base Increase concentration or equivalents of base base_conc->increase_base No temperature Was the reaction temperature high enough? base_conc->temperature Yes increase_base->monitor_reaction increase_temp Increase reaction temperature (caution: risk of decarboxylation) temperature->increase_temp No temperature->monitor_reaction Yes increase_temp->monitor_reaction end Pure this compound monitor_reaction->end

References

Technical Support Center: 5-Cyanopyridine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-Cyanopyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound include:

  • Oxidation of 5-methyl-2-cyanopyridine: This is a widely used method where the methyl group at the 5-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions.[1]

  • Selective Hydrolysis of 2,5-dicyanopyridine: This method involves the selective hydrolysis of the nitrile group at the 2-position to a carboxylic acid, while leaving the nitrile group at the 5-position intact. This requires careful control of reaction conditions to avoid hydrolysis of both cyano groups.

  • Direct Cyanation followed by Hydrolysis: In some cases, a pyridine precursor might undergo cyanation, followed by hydrolysis of the cyano group to the carboxylic acid.[2]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Safety is paramount. Key precautions include:

  • Handling Potassium Permanganate: KMnO₄ is a strong oxidizer. The addition should be done in small portions to control the exothermic reaction.[1]

  • Using Sodium Azide (if applicable for related syntheses): Sodium azide is highly toxic and potentially explosive. It must be handled with extreme care in a well-ventilated fume hood.[1]

  • Acid/Base Handling: Concentrated acids (like HCl) and bases (like NaOH) are corrosive. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quenching: Quenching excess reagents, such as KMnO₄ with sodium bisulfite, should be performed carefully to manage any heat or gas evolution.[1]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting material, any intermediates, and the final product. The reaction is considered complete when the starting material spot is no longer visible by TLC analysis.[1]

Q4: What are the typical storage conditions for this compound?

A4: The product should be stored in a cool, dry place, typically between 2-8°C, away from incompatible materials like strong oxidizing agents.[3][4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Reagents Verify the purity and activity of starting materials and reagents. For the oxidation route, ensure the potassium permanganate has not degraded.
Incorrect Stoichiometry Double-check the molar equivalents of all reagents. For the oxidation of 5-methyl-2-cyanopyridine, a significant excess of KMnO₄ (e.g., 3.0 eq) is often required.[1]
Suboptimal Temperature Ensure the reaction is maintained at the correct temperature. For the KMnO₄ oxidation, a temperature of 80-90°C is recommended.[1] Temperatures that are too low may stall the reaction, while temperatures that are too high can cause degradation or side reactions.
Insufficient Reaction Time Monitor the reaction via TLC until the starting material is completely consumed. The oxidation can take 4-6 hours or longer after the final addition of the oxidizing agent.[1]

Problem 2: Incomplete Reaction (Mixture of Starting Material and Product)

Possible Cause Troubleshooting Step
Insufficient Oxidizing Agent If monitoring shows the reaction has stalled, consider adding more of the limiting reagent (e.g., KMnO₄) in portions, while carefully monitoring the temperature.
Poor Solubility Ensure the starting material is fully dissolved in the solvent before proceeding with reagent addition. For the oxidation route, 5-methyl-2-cyanopyridine is dissolved in water with sodium hydroxide.[1]
Inefficient Mixing Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is homogeneous, especially in heterogeneous reactions involving precipitates like MnO₂.[1]

Problem 3: Formation of Impurities or Side Products

Possible Cause Troubleshooting Step
Over-oxidation or Degradation Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of the pyridine ring or decarboxylation. For some cyanopyridine hydrolyses, temperatures above 135°C should be avoided to prevent decarboxylation.[5]
Hydrolysis of Both Cyano Groups (from 2,5-dicyanopyridine) In the selective hydrolysis of 2,5-dicyanopyridine, use milder conditions (e.g., lower temperature, shorter reaction time, or a specific catalyst) to favor the hydrolysis of only the 2-position cyano group.
Incomplete Quenching Ensure that the quenching agent (e.g., sodium bisulfite) is added until all excess oxidizing agent is consumed, indicated by a color change from purple to brown (MnO₂ precipitate).[1]

Problem 4: Difficulty with Product Isolation and Purification

Possible Cause Troubleshooting Step
Incorrect pH for Precipitation The carboxylic acid product is soluble in its salt form at high pH. Ensure the solution is acidified to the correct pH (typically pH 2-3) to precipitate the product fully.[1] Add the acid slowly while stirring vigorously.
Product is Too Soluble in Wash Solvent When washing the filtered product, use ice-cold deionized water to minimize product loss.[1]
Persistent Impurities If the product is not pure enough after initial isolation, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be an effective purification step.[1]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-Cyano-5-methylpyridine[1]

This protocol details the oxidation of the methyl group using potassium permanganate.

Materials:

  • 2-Cyano-5-methylpyridine

  • Sodium hydroxide (NaOH)

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-cyano-5-methylpyridine (1.0 eq) and sodium hydroxide (1.1 eq) in deionized water.

  • Oxidation: Heat the solution to 80-90°C. Slowly add potassium permanganate (3.0 eq) in small portions over 2-3 hours to control the exothermic reaction. The solution will turn dark brown as manganese dioxide (MnO₂) precipitates.

  • Reaction Monitoring: Maintain the temperature at 90°C and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Quenching: Cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bisulfite until the purple color of excess KMnO₄ disappears.

  • Isolation: Filter the mixture to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.

  • Precipitation: Cool the combined filtrate and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate of this compound will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. If needed, recrystallize from an ethanol/water mixture.

Data Summary

Table 1: Reagent Stoichiometry and Conditions for Oxidation Protocol
ReagentMolar EquivalentTemperatureReaction TimeNotes
2-Cyano-5-methylpyridine1.080-90°C4-6 hoursStarting material.[1]
Sodium hydroxide (NaOH)1.180-90°C4-6 hoursCreates basic conditions for the oxidation.[1]
Potassium permanganate (KMnO₄)3.080-90°C4-6 hoursOxidizing agent. Added in portions to control exotherm.[1]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve 2-Cyano-5-methylpyridine & NaOH in Water heat Heat to 80-90°C start->heat add_kmno4 Add KMnO4 in Portions heat->add_kmno4 stir Stir for 4-6h at 90°C add_kmno4->stir monitor Monitor by TLC stir->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with Sodium Bisulfite cool->quench filter_mno2 Filter MnO2 quench->filter_mno2 acidify Acidify Filtrate to pH 2-3 filter_mno2->acidify filter_product Filter & Dry Product acidify->filter_product purify Recrystallize (Optional) filter_product->purify

Caption: Experimental workflow for the synthesis of this compound.

G cluster_checks Initial Checks cluster_optimization Process Optimization cluster_workup Workup Issues start Low Yield Observed check_reagents Verify Reagent Purity & Activity start->check_reagents check_stoich Confirm Correct Stoichiometry (e.g., KMnO4 >3 eq) start->check_stoich check_setup Inspect Reaction Setup (Stirring, Temp Control) start->check_setup check_ph Verify Final pH is 2-3 for Precipitation start->check_ph opt_add Ensure Slow, Portioned Addition of Oxidant check_stoich->opt_add opt_temp Adjust Temperature (Ensure 80-90°C) check_setup->opt_temp opt_time Increase Reaction Time (Monitor with TLC) opt_temp->opt_time check_wash Use Cold Solvent for Washing check_ph->check_wash

Caption: Troubleshooting logic for addressing low product yield.

G start 2-Cyano-5-methylpyridine product This compound start->product Oxidation at 80-90°C reagents 1. NaOH, H2O 2. KMnO4 (3 eq) 3. HCl reagents->start

Caption: Key transformation in the oxidation synthesis pathway.

References

stability and degradation of 5-Cyanopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyanopyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

1. How should this compound be properly stored?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption and exposure to air.[1][3]

2. What are the known incompatibilities of this compound?

This compound should not be stored or mixed with strong oxidizing agents or strong bases, as these can initiate degradation or other unintended reactions.[3]

3. What are the physical properties of this compound?

It is a white to light yellow or pale cream crystalline solid.[1] The melting point is approximately 210-215 °C. It is reported to be soluble in water and common organic solvents like ethanol and acetone.

4. What are the potential degradation pathways for this compound?

  • Hydrolysis: The cyano group (-CN) can be hydrolyzed to an amide and subsequently to a carboxylic acid, especially under acidic or basic conditions. The hydrolysis of cyanopyridines to their corresponding carboxylic acids is a known reaction, often facilitated by bases at elevated temperatures.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to degradation. Some related pyridinedicarboxylic acid metabolites have been shown to be readily degraded by sunlight.[5]

  • Thermal Decomposition: At high temperatures, thermal decomposition may occur, potentially producing carbon monoxide, carbon dioxide, and oxides of nitrogen.

5. How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a standard and effective method for assessing the purity of this compound.[6] A reverse-phase C18 column with UV detection is a common setup for analyzing carboxylic acids.[6] The purity is typically determined by the area percentage of the main peak.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.Review storage conditions to ensure they are cool, dry, and protected from light. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Contamination of the sample.Verify the purity of the compound using an appropriate analytical method like HPLC.
Poor solubility of the compound in a specific solvent. The compound has limited solubility in the chosen solvent system.While soluble in water and some organic solvents, optimization may be needed. Try gentle heating or sonication to aid dissolution. Consider using a co-solvent system or adjusting the pH of aqueous solutions.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Degradation of the compound during the experiment or analysis.This could indicate the formation of degradation products. Compare the chromatogram to a freshly prepared standard. Consider if experimental conditions (e.g., high temperature, extreme pH) could be causing degradation.
The compound is reacting with other components in the mixture.Review the compatibility of all reagents and solvents in your experimental setup.
Color change of the solid compound over time (e.g., yellowing). Slow degradation of the compound, possibly due to light exposure or reaction with atmospheric components.While a slight color change may not significantly impact purity, it is an indicator of potential degradation. It is best practice to use a fresh, pure sample for critical experiments. Store the compound protected from light.[3]

Stability Data

While specific quantitative stability data for this compound is not available in the public domain, the following table illustrates how forced degradation data would typically be presented. These are hypothetical values for illustrative purposes.

Stress Condition Time % Degradation (Hypothetical) Potential Degradation Products (Hypothetical)
Acidic Hydrolysis (0.1 M HCl, 60°C) 24 hours5%5-Carbamoylpyridine-2-carboxylic acid
Basic Hydrolysis (0.1 M NaOH, 60°C) 8 hours15%Pyridine-2,5-dicarboxylic acid
Oxidative (3% H₂O₂, RT) 48 hours8%N-oxide derivatives, ring-opened products
Photolytic (ICH Q1B, solid) 1.2 million lux hours< 2%Not specified
Thermal (80°C, solid) 72 hours< 1%Not specified

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[7][8]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 48 hours.

    • Withdraw aliquots at specified time points for HPLC analysis.

  • Photostability Testing:

    • Expose a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Keep a control sample protected from light.

    • After exposure, dissolve both the exposed and control samples and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a stability chamber at 80°C for 72 hours.

    • At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Result check_storage Verify Storage Conditions (2-8°C, Dry, Dark) start->check_storage check_purity Assess Purity (e.g., HPLC) start->check_purity prepare_fresh Prepare Fresh Solutions check_storage->prepare_fresh degradation_suspected Degradation Suspected check_purity->degradation_suspected prepare_fresh->degradation_suspected identify_degradants Identify Degradation Products (e.g., LC-MS) degradation_suspected->identify_degradants Yes end_stable Proceed with Experiment degradation_suspected->end_stable No optimize_conditions Optimize Experimental Conditions (pH, Temp, Solvent) identify_degradants->optimize_conditions end_unstable Modify Protocol or Source New Material optimize_conditions->end_unstable

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway parent This compound C₇H₄N₂O₂ intermediate 5-Carbamoylpyridine-2-carboxylic acid C₇H₆N₂O₃ parent->intermediate Hydrolysis (Step 1) [H₂O, H⁺ or OH⁻] product Pyridine-2,5-dicarboxylic acid C₇H₅NO₄ intermediate->product Hydrolysis (Step 2) [H₂O, H⁺ or OH⁻]

Caption: Hypothetical hydrolysis degradation pathway.

References

Technical Support Center: Crystallization of 5-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 5-Cyanopyridine-2-carboxylic acid.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," the formation of a liquid phase instead of solid crystals, is a common issue. It often occurs when the solution is highly supersaturated at a temperature where the compound is molten in the solvent system.

Immediate Corrective Actions:

  • Re-dissolve: Gently heat the solution until the oil completely redissolves.

  • Dilute: Add a small amount of the primary solvent to decrease the supersaturation level.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Avoid transferring the hot flask directly to an ice bath. Gradual cooling provides the necessary time for molecules to orient themselves into a crystal lattice.

Preventative Measures:

  • Solvent Selection: Choose a solvent system where this compound has moderate solubility at elevated temperatures and low solubility at room temperature. An ethanol/water mixture is a good starting point.

  • Control Supersaturation: Avoid rapid cooling or the abrupt addition of an anti-solvent.

  • Purity: Impurities can lower the melting point of the compound, increasing the likelihood of oiling out. Consider an additional purification step if the starting material is not of high purity.

Q2: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?

A2: The failure of a cooled, supersaturated solution to produce crystals is often due to a high nucleation energy barrier.

Inducement Techniques:

  • Seeding: If available, add a single, pure crystal of this compound to the solution. This provides a template for crystal growth.

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.

  • Concentration: If the solution is not sufficiently supersaturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Lower Temperature: If crystals still do not form at room temperature, try cooling the solution further in an ice bath or refrigerator.

Q3: The crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. What is the problem?

A3: Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, defeating the purpose of recrystallization.

Methods to Slow Down Crystallization:

  • Increase Solvent Volume: Add a slight excess of the hot solvent to ensure the compound does not become supersaturated too quickly upon cooling.

  • Slower Cooling Rate: Insulate the flask to slow the rate of cooling. You can wrap it in a cloth or place it in a Dewar flask.

  • Solvent System Modification: Adjust the ratio of your solvent/anti-solvent system. For an ethanol/water system, a higher proportion of ethanol will increase the solubility and can lead to slower crystal growth upon cooling or addition of water.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield indicates that a significant amount of your compound has remained in the mother liquor.

Strategies to Improve Yield:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excess will result in a lower recovery.

  • Sufficient Cooling: Ensure the solution has been cooled to a low enough temperature to maximize precipitation. Cooling in an ice bath after initial cooling to room temperature is often beneficial.

  • Solvent Choice: Select a solvent in which the compound has a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.

  • pH Adjustment: As this compound is an acidic compound, its solubility in aqueous solutions is pH-dependent. Adjusting the pH to its isoelectric point can minimize solubility and increase yield.

Frequently Asked Questions (FAQs)

What are the recommended solvents for the crystallization of this compound?

Based on available data, a mixed solvent system of ethanol and water is a good starting point for the recrystallization of this compound. The compound is also reported to be soluble in acetone.[1]

What is the expected appearance and melting point of pure this compound?

Pure this compound is a white to light yellow crystalline solid.[1] Its melting point is reported to be in the range of 210-215 °C.[2]

Are there any known polymorphs of this compound?

While polymorphism is a known phenomenon in pyridine carboxylic acids, specific polymorphs of this compound are not well-documented in the readily available literature.[3][4] If you observe different crystal habits or physical properties from batch to batch, further investigation into polymorphism may be warranted.

Data Presentation

The following tables summarize the known physical and solubility properties of this compound. Note: Quantitative solubility data is limited in the public domain. The values presented are based on available information and may be estimations.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄N₂O₂[5]
Molecular Weight148.12 g/mol
AppearanceWhite to light yellow crystalline solid[1]
Melting Point210-215 °C[2]

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSparingly soluble (0.26 g/L at 25°C)[5]
EthanolSoluble[1]
AcetoneSoluble[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water

This protocol outlines a general procedure for the purification of this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add warm deionized water dropwise until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask with a cloth.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Visualizations

The following diagrams illustrate key workflows and concepts related to the crystallization process.

Crystallization_Troubleshooting Troubleshooting Crystallization Issues start Crystallization Experiment issue Problem Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes no_crystals No Crystals Formed issue->no_crystals Yes rapid_crystallization Rapid Crystallization issue->rapid_crystallization Yes low_yield Low Yield issue->low_yield Yes end Successful Crystallization issue->end No solution_oiling Re-dissolve & Dilute Slow Cooling oiling_out->solution_oiling solution_no_crystals Induce Nucleation: - Seeding - Scratching no_crystals->solution_no_crystals solution_rapid Increase Solvent Volume Slower Cooling rapid_crystallization->solution_rapid solution_yield Minimize Solvent Ensure Complete Cooling low_yield->solution_yield solution_oiling->start Retry solution_no_crystals->start Retry solution_rapid->start Retry solution_yield->start Retry Recrystallization_Workflow General Recrystallization Workflow dissolve Dissolve Crude Solid in Minimum Hot Solvent hot_filtration Hot Gravity Filtration (if insolubles present) dissolve->hot_filtration cool Slowly Cool Solution to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end Pure Crystals dry->end

References

Technical Support Center: Scaling Up 5-Cyanopyridine-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Cyanopyridine-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Issue 1: Low Yield and Incomplete Conversion During Oxidation of 2-Cyano-5-methylpyridine

Question: We are scaling up the synthesis of this compound from 2-Cyano-5-methylpyridine using potassium permanganate (KMnO₄), but our yields have dropped significantly compared to the lab scale, and we observe a large amount of unreacted starting material. What are the potential causes and how can we optimize the reaction?

Answer: Low yields and incomplete conversion during the scale-up of this oxidation reaction are common challenges. The primary causes often relate to issues with mass and heat transfer, which become more pronounced in larger reactors.[1]

Potential Causes & Troubleshooting Steps:

  • Poor Mixing and Mass Transfer: In larger vessels, inefficient stirring can lead to localized "hot spots" and areas where the oxidant and substrate are not in sufficient contact.[1]

    • Troubleshooting:

      • Stirrer Design: Ensure the mechanical stirrer is appropriate for the reactor geometry and can create a homogenous suspension of the reactants.

      • Stirring Speed: Gradually increase the stirring speed. Monitor the power draw of the stirrer to ensure efficient mixing without excessive shear, which could affect particle size.

  • Inefficient Heat Transfer: The oxidation of the methyl group is an exothermic reaction. Inadequate heat removal in a larger reactor can lead to temperature gradients and promote side reactions or degradation.[1]

    • Troubleshooting:

      • Controlled Addition of Oxidant: Instead of adding the KMnO₄ all at once, add it portion-wise or as a solution over an extended period. This allows the cooling system to manage the heat generated.

      • Temperature Monitoring: Place temperature probes at different locations within the reactor to detect thermal gradients.

  • Incorrect Stoichiometry: An insufficient amount of oxidizing agent will result in an incomplete reaction.

    • Troubleshooting:

      • Reagent Stoichiometry: While a molar ratio of approximately 2-3 equivalents of KMnO₄ to 1 equivalent of the starting material is a good starting point, this may need to be adjusted at a larger scale.[2]

      • Reaction Monitoring: Use in-process controls (e.g., HPLC or TLC) to monitor the disappearance of the starting material and determine the reaction endpoint accurately.[3]

Issue 2: Formation of Impurities and Byproducts

Question: During the scale-up of our synthesis, we are observing significant impurities in our final product, which were not present or were in trace amounts at the lab scale. How can we identify and minimize these?

Answer: The amplification of minor side reactions is a classic scale-up challenge.[1] For this specific synthesis, over-oxidation and pyridine ring cleavage are potential side reactions.[2]

Common Impurities and Prevention Strategies:

  • Over-oxidation Products: Harsh reaction conditions can lead to the degradation of the desired product and the formation of smaller, more oxidized fragments.[2]

    • Prevention:

      • Maintain Controlled Temperature: Avoid excessive heating. A temperature range of 70-90°C is generally recommended for this oxidation.[2]

      • pH Control: Perform the oxidation under neutral or alkaline conditions to minimize ring cleavage.[2]

  • Unreacted Starting Material: As discussed in the previous issue, incomplete reaction is a common source of impurity.

    • Prevention: Ensure sufficient reaction time and efficient mixing. Monitor the reaction to completion.

  • Manganese Dioxide (MnO₂): This is a byproduct of the oxidation with KMnO₄. If not removed properly, it can contaminate the final product.

    • Prevention: After the reaction is complete, the MnO₂ precipitate must be thoroughly removed by filtration.[2] Washing the filter cake with hot water can improve the recovery of the product.

Logical Workflow for Impurity Identification and Minimization:

A Impurity Detected in Scaled-Up Batch B Characterize Impurity (LC-MS, NMR) A->B C Known Side Product (e.g., over-oxidation) B->C Path 1 D Degradation Product B->D Path 2 E Unreacted Starting Material B->E Path 3 F Optimize Reaction Conditions (Temp, Time, Stoichiometry) C->F G Modify Workup/Purification (e.g., pH control, filtration) D->G H Re-evaluate Mixing & Dosing Strategy E->H I Impurity Minimized F->I G->I H->I A 1. Dissolve 2-Cyano-5-methylpyridine & NaOH in Water in Reactor B 2. Heat to 70-80°C A->B C 3. Slowly Add KMnO4 Solution (Maintain Temp < 90°C) B->C D 4. Monitor Reaction to Completion (TLC/HPLC) C->D E 5. Filter Hot Mixture to Remove MnO2 D->E F 6. Cool Filtrate E->F G 7. Acidify with HCl to pH 2-3 F->G H 8. Isolate Product by Filtration G->H I 9. Wash with Cold Water & Dry H->I J 10. Recrystallize (Optional) I->J

References

Technical Support Center: 5-Cyanopyridine-2-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 5-Cyanopyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can originate from the synthetic route used. For instance, if prepared by oxidation of 2-cyano-5-methylpyridine, impurities may include the unreacted starting material and partially oxidized intermediates. If synthesized via cyanation of a pyridine derivative, residual starting materials and side-products from competing reactions can be present. A common byproduct is pyridine-2-carboxylic acid, which can arise from the hydrolysis of the nitrile group under certain conditions.[1]

Q2: What is the recommended first-line purification strategy for crude this compound?

A2: For most common impurities, a combination of acid-base extraction followed by recrystallization is a highly effective initial purification strategy. The carboxylic acid moiety allows for selective extraction into a basic aqueous solution, leaving non-acidic impurities behind in the organic phase.[2][3][4] Subsequent recrystallization can then remove any remaining closely related acidic impurities.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of this compound.[1][5] It allows for the separation and quantification of the main compound and any impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used to determine absolute purity without the need for a reference standard of each impurity.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallization The compound's melting point is below the boiling point of the solvent, or there is a high concentration of impurities depressing the melting point.- Add a small amount of a co-solvent in which the compound is more soluble to lower the overall solvent boiling point. - Try a different solvent system with a lower boiling point.
No crystal formation upon cooling Too much solvent was used, or the solution is supersaturated but requires nucleation.- Boil off some of the solvent to increase the concentration and allow to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Low recovery of purified product The compound has significant solubility in the cold solvent, or crystallization was incomplete.- Ensure the solution is cooled in an ice bath to minimize solubility. - Minimize the amount of cold solvent used for washing the crystals. - Concentrate the mother liquor and attempt a second crystallization.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the desired product and the impurity.- Try a different recrystallization solvent or a solvent mixture. - Perform a preliminary purification step, such as acid-base extraction, before recrystallization.
Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting Steps
Low yield of precipitated product after acidification Incomplete extraction into the aqueous phase or incomplete precipitation.- Ensure the pH of the aqueous phase is sufficiently basic (pH > 8) during extraction to deprotonate the carboxylic acid fully. - Ensure the pH of the aqueous phase is sufficiently acidic (pH < 4) during precipitation.
Product precipitates as a fine powder that is difficult to filter The rate of precipitation is too rapid.- Cool the basic aqueous solution in an ice bath before slowly adding the acid with vigorous stirring.
Emulsion formation at the organic/aqueous interface The presence of surfactants or very fine particulate matter.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. - Filter the entire mixture through a pad of celite.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, at a concentration of approximately 50 mg/mL.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a 1 M sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The deprotonated this compound will be in the upper aqueous layer.

    • Drain the lower organic layer.

    • Repeat the extraction of the organic layer with a fresh portion of 1 M NaHCO₃ solution to ensure complete recovery.

  • Precipitation:

    • Combine the aqueous layers in a beaker.

    • Cool the beaker in an ice bath.

    • Slowly add 3 M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3. This will protonate the carboxylate and cause the pure this compound to precipitate.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water.

    • Dry the purified product in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying this compound that is already relatively pure or as a second step after acid-base extraction. An ethanol/water mixture is often a good solvent system to try first.[2]

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of ethanol. Heat the mixture. If the solid dissolves, add water dropwise until the solution becomes cloudy. If the cloudiness disappears upon further heating, this is a good solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and then dry them under vacuum.

Data Presentation

The following table provides representative data for the purification of a crude sample of this compound using the described methods.

Purification Stage Purity by HPLC (%) Major Impurity 1 (%) (e.g., Starting Material) Major Impurity 2 (%) (e.g., Side-product) Yield (%)
Crude Product 85.28.54.1100
After Acid-Base Extraction 97.80.5Not Detected92
After Recrystallization 99.5Not DetectedNot Detected85 (from crude)

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude Product dissolve Dissolve in Ethyl Acetate crude->dissolve extract Extract with 1M NaHCO3 (aq) dissolve->extract separate Separate Layers extract->separate precipitate Acidify Aqueous Layer with HCl separate->precipitate Aqueous Layer organic_waste organic_waste separate->organic_waste Organic Layer (Impurities) filter_extract Filter and Dry precipitate->filter_extract pure_extract Purified Product 1 filter_extract->pure_extract input_recryst Input Product (Crude or Purified 1) dissolve_recryst Dissolve in Hot Ethanol/Water input_recryst->dissolve_recryst cool Slow Cooling dissolve_recryst->cool filter_recryst Filter and Dry cool->filter_recryst pure_final Final Purified Product filter_recryst->pure_final

Caption: Experimental workflow for the purification of this compound.

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: 5-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of 5-Cyanopyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound with the formula C7H4N2O2.[1] It is a white to light yellow crystalline solid.[1] This compound is often used as a raw material or intermediate in organic synthesis, particularly for synthesizing drugs and pesticides containing a pyridine structure.[1]

Q2: What are the primary hazards associated with this compound?

A2: this compound is classified as acutely toxic if swallowed. It is designated with the GHS06 pictogram and the signal word "Danger". It is crucial to avoid direct contact with skin and eyes.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection, and face protection.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or fumes.[2][3]

Q4: How should this compound be stored?

A4: It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][4] The recommended storage temperature is between 2-8°C. Keep the container tightly closed to prevent moisture absorption and exposure to air.[4]

Q5: What should I do in case of accidental exposure?

A5: In case of skin contact, wash immediately with plenty of soap and water.[2] If inhaled, move to fresh air and keep at rest.[2] If swallowed, call a poison center or doctor immediately and rinse your mouth.[2] In case of eye contact, rinse immediately with plenty of water.[1] Always consult a physician and show them the Safety Data Sheet (SDS).[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound has discolored (turned brown) - Exposure to light, air, or contaminants. - Improper storage conditions.- Verify storage conditions (cool, dry, dark place).[4] - Ensure the container is tightly sealed.[4] - If discoloration is significant, consider using a fresh batch for sensitive experiments.
Poor solubility in a solvent - The compound has limited solubility in some solvents.[1] - The solvent may be impure or at the wrong temperature.- this compound is soluble in water and common organic solvents like ethanol and acetone.[1] - Try gentle heating or sonication to aid dissolution. - Ensure the solvent is of appropriate purity and grade for the experiment.
Inconsistent experimental results - Degradation of the compound due to improper handling or storage. - Contamination of the material.- Review handling and storage procedures to ensure they align with recommendations. - Use a fresh container of the compound to see if results improve. - Perform analytical testing (e.g., NMR, HPLC) to verify the purity of the compound.
Unexpected reaction byproducts - The compound may be unstable under certain reaction conditions (e.g., presence of strong acids or bases).[4] - The purity of the starting material may be lower than required.- Review the reaction conditions and check for incompatibilities. - The compound is stable under normal conditions but may react with strong oxidizing agents.[3][4] - Purify the starting material if its purity is in doubt.

Quantitative Data Summary

Property Value Source
Molecular Formula C7H4N2O2[1]
Molecular Weight 148.12 g/mol
Appearance White to light yellow crystalline solid[1]
Melting Point 210-215 °C
Storage Temperature 2-8°C
Solubility Soluble in water, ethanol, and acetone[1]
Hazard Class Acute Toxicity 3 (Oral)

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a standard stock solution of this compound for use in chemical synthesis or biological assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Pipettes

  • Vortex mixer or sonicator

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don all necessary PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Perform all operations in a certified chemical fume hood.

  • Weighing: Tare a clean, dry weighing paper or boat on an analytical balance. Carefully weigh the desired amount of this compound.

  • Dissolution: Transfer the weighed compound into a volumetric flask of the desired volume. Add a portion of the anhydrous DMSO (approximately half of the final volume).

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or a sonicator to ensure complete dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add anhydrous DMSO to the flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into a clearly labeled, airtight container. Store the solution at the recommended temperature, typically 2-8°C, and protect it from light.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues start Experiment Issue Identified check_purity Check Compound Purity and Appearance start->check_purity consult_sds Consult Safety Data Sheet (SDS) start->consult_sds discolored Discolored or Clumped? check_purity->discolored Visual Inspection new_batch Use a Fresh Batch of Compound discolored->new_batch Yes check_solubility Review Solubility Parameters discolored->check_solubility No check_protocol Review Experimental Protocol new_batch->check_protocol check_storage Verify Storage Conditions (2-8°C, Dry, Dark) check_storage->check_purity solvent_issue Incorrect Solvent or Poor Dissolution? check_solubility->solvent_issue optimize_dissolution Optimize Dissolution (e.g., Sonication, Gentle Warming) solvent_issue->optimize_dissolution Yes solvent_issue->check_protocol No optimize_dissolution->check_protocol incompatible_reagents Potential Incompatibilities? check_protocol->incompatible_reagents modify_protocol Modify Protocol to Avoid Incompatibilities incompatible_reagents->modify_protocol Yes end Issue Resolved incompatible_reagents->end No modify_protocol->end

Caption: Troubleshooting workflow for handling experimental issues with this compound.

References

Technical Support Center: Catalyst Selection for 5-Cyanopyridine-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyanopyridine-2-carboxylic acid. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound and what are the initial catalyst considerations?

A1: this compound has two primary reactive sites: the carboxylic acid group and the cyano group, along with the pyridine ring itself. The most common transformations include:

  • Esterification: Converting the carboxylic acid to an ester. This is typically acid-catalyzed.[1][2]

  • Hydrogenation: Reducing the pyridine ring or the cyano group. This requires a metal catalyst, and the choice of catalyst and conditions is critical for selectivity.[3][4]

  • Decarboxylation: Removing the carboxylic acid group. This can be achieved thermally or with metal catalysts, often under a hydrogen atmosphere to improve selectivity.[5]

  • Amidation: Converting the carboxylic acid to an amide. Direct conversion is often difficult due to salt formation and typically requires a coupling agent.[2]

  • Nitrile Hydrolysis: Converting the cyano group to an amide. This reaction is often catalyzed by metal oxides.[6]

Troubleshooting Guides

Hydrogenation Reactions

Q: I am trying to hydrogenate the pyridine ring of this compound but am getting low yield and poor selectivity. What catalyst should I use?

A: Low yields in pyridine ring hydrogenation can stem from catalyst choice and reaction conditions. For functionalized pyridines, a stable, commercially available rhodium compound, Rh₂O₃, has been shown to be effective under mild conditions (5 bar H₂, 40 °C).[3] Other common catalysts for ring hydrogenation of aromatic acids include Rh/C, Ru/C, Pt/C, and Pd/C, often used in supercritical CO₂ to enhance reaction rates at lower temperatures (e.g., 323 K).[4]

Troubleshooting Steps:

  • Catalyst Choice: Rhodium on carbon (Rh/C) often shows the highest activity for this transformation compared to Pd, Pt, or Ru catalysts.[4] Rh₂O₃ is a good alternative for functionalized pyridines under milder conditions.[3]

  • Reaction Conditions: If using Rh/C, supercritical CO₂ can be used as the medium to increase reaction rates at lower temperatures and pressures.[4] For Rh₂O₃, using 2,2,2-Trifluoroethanol (TFE) as a solvent at 40°C and 5 bar of hydrogen pressure has proven effective.[3]

  • Substrate Purity: Ensure the starting material is free of impurities that could poison the catalyst, such as sulfur compounds.

Q: How can I selectively hydrogenate the cyano group without reducing the pyridine ring?

A: Selective hydrogenation of a nitrile in the presence of an aromatic ring is a common challenge. This typically requires catalysts and conditions that favor C≡N bond reduction over aromatic ring saturation. While the provided search results focus on ring hydrogenation and other reactions, general organic chemistry principles suggest using catalysts like Raney Nickel or specific palladium catalysts under controlled hydrogen pressure and lower temperatures to favor nitrile reduction.

Esterification Reactions

Q: My Fischer esterification of this compound is slow and gives a low yield. How can I improve it?

A: Standard Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like H₂SO₄) can be inefficient.[1][2] Issues often arise from unfavorable equilibria or side reactions.

Troubleshooting Steps & Alternatives:

  • Use a More Reactive Acid Derivative: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).[2] The resulting acyl chloride is much more reactive and will readily react with an alcohol to form the ester.

  • Employ a Coupling Agent/Specialized Catalyst:

    • DMAP Catalysis: Use Pyridine-2-carboxylic anhydride in the presence of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). This method is highly effective, especially for sterically hindered substrates.[7]

    • Cyclic Process: An alternative industrial method involves using a strong acid salt of a pyridine carboxylic acid ester as the catalyst. The ester product is distilled directly from the reaction, and the residue is reused as the catalyst for subsequent batches.[1]

Decarboxylation Reactions

Q: I am attempting to decarboxylate this compound to get 5-cyanopyridine, but the reaction is not working or gives multiple products. What are the best catalysts and conditions?

A: Decarboxylation of aromatic carboxylic acids can be challenging and may require specific catalytic systems to achieve high selectivity and yield.

Troubleshooting Steps:

  • Catalyst System: A highly effective method involves using multifunctional catalysts composed of bimetallic nanoparticles on a supported ionic liquid phase (SILP). Specifically, iron-ruthenium nanoparticles (Fe₂₅Ru₇₅@SILP+IL-NEt₂) have shown excellent performance.[5]

  • Reaction Atmosphere: Operating under a hydrogen atmosphere (e.g., 50 bar H₂) is often essential to achieve high selectivity and yields, even though it is a decarboxylation reaction.[5]

  • Catalyst Generation: For other aromatic acids, an inexpensive catalyst generated in situ from copper(I) oxide and 1,10-phenanthroline under microwave irradiation has been effective and fast (5-15 min).[8]

  • Photoredox Catalysis: For a milder approach, visible-light photoredox catalysis can achieve decarboxylation under neutral conditions, which offers good tolerance for sensitive functional groups.[9][10]

Data and Protocols

Table 1: Catalyst Performance in Hydrogenation of Aromatic Carboxylic Acids
CatalystSubstrateProductTemp. (K)PressureSelectivityConversionReference
5% Rh/CBenzoic AcidCyclohexanecarboxylic Acid3534 MPa H₂, 10 MPa CO₂100%~100%[4]
5% Ru/CBenzoic AcidCyclohexanecarboxylic Acid3534 MPa H₂, 10 MPa CO₂100%High[4]
5% Pt/CBenzoic AcidCyclohexanecarboxylic Acid3534 MPa H₂, 10 MPa CO₂100%Moderate[4]
5% Pd/CBenzoic AcidCyclohexanecarboxylic Acid3534 MPa H₂, 10 MPa CO₂100%Low[4]
Rh₂O₃Functionalized PyridinesFunctionalized Piperidines3135 bar H₂-High[3]
Table 2: Catalyst Performance in Decarboxylation of Aromatic Carboxylic Acids
Catalyst SystemSubstrateProductTemp. (°C)AtmosphereYieldReference
Fe₂₅Ru₇₅@SILP+IL-NEt₂4-Hydroxy-3-methoxybenzoic acid2-Methoxyphenol16050 bar H₂98%[5]
Cu₂O / 1,10-phenanthroline2-Nitrobenzoic acidNitrobenzene200 (Microwave)N/A92%[8]
Experimental Protocol: DMAP-Catalyzed Esterification[7]

This protocol is a general procedure for the esterification of a primary alcohol using Pyridine-2-carboxylic Anhydride and DMAP.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary alcohol (1.0 mmol), 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol), and anhydrous Dichloromethane (DCM) (5 mL). Stir the mixture to dissolve the solids.

  • Reaction: Add Pyridine-2-carboxylic Anhydride (1.1 mmol) to the solution in one portion.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution in vacuo and purify the crude product by column chromatography to obtain the final ester.

Visualizations

CatalystSelectionWorkflow start Define Target Transformation (e.g., Hydrogenation, Esterification) reaction_type Identify Reactive Site (Carboxylic Acid, Cyano Group, Ring) start->reaction_type lit_review Literature Search for Specific Substrate/Catalyst System reaction_type->lit_review catalyst_screening Select Initial Catalyst Candidates lit_review->catalyst_screening optimization Optimize Reaction Conditions (Temp, Pressure, Solvent, Time) catalyst_screening->optimization analysis Analyze Results (Yield, Selectivity, Purity) optimization->analysis troubleshoot Troubleshoot Issues (Low Yield, Side Products) analysis->troubleshoot Fails Criteria success Successful Protocol analysis->success Meets Criteria troubleshoot->catalyst_screening Change Catalyst troubleshoot->optimization Adjust Conditions

Caption: General workflow for catalyst selection and reaction optimization.

HydrogenationDecisionTree start Goal: Hydrogenation of This compound q1 What is the desired outcome? start->q1 ring Reduce Pyridine Ring q1->ring Ring Saturation cyano Reduce Cyano Group q1->cyano Nitrile to Amine cat_ring Use Rh/C or Rh₂O₃ catalyst (e.g., 5 bar H₂, 40 °C) ring->cat_ring cat_cyano Consider Raney Ni or Pd/C (Milder Conditions) cyano->cat_cyano

Caption: Decision tree for selective hydrogenation catalyst choice.

References

Technical Support Center: Solvent Effects on 5-Cyanopyridine-2-carboxylic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyanopyridine-2-carboxylic acid. The following information addresses common issues related to solvent effects on its reactivity in key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a white to light yellow crystalline solid. It is soluble in water and common organic solvents such as ethanol and acetone[1]. Its solubility in other organic solvents can vary, and it is advisable to perform solubility tests for specific applications.

Q2: How does solvent polarity affect the reactivity of this compound in esterification and amidation reactions?

Solvent polarity plays a crucial role in reactions involving this compound. Polar aprotic solvents can enhance the rate of reaction by effectively solvating charged intermediates that form during nucleophilic acyl substitution reactions like esterification and amide bond formation. For reactions involving the corresponding acylating agent, pyridine-2-carboxylic anhydride, aprotic solvents are generally recommended to prevent unwanted side reactions with the solvent itself. The choice between polar aprotic (e.g., acetonitrile, DMF) and nonpolar aprotic (e.g., dichloromethane, THF) solvents will often depend on the solubility of the specific alcohol or amine substrate being used.

Q3: Are there any specific solvent recommendations for amide bond formation with this compound?

While specific data for this compound is limited, general protocols for amide bond formation with carboxylic acids suggest a range of suitable solvents. The choice often depends on the coupling reagent used. Common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) are frequently employed. For instance, in reactions using coupling reagents like EDC with HOBt, acetonitrile is a suitable solvent. Pyridine can also serve as both a solvent and a base in certain amidation reactions.

Q4: What is the expected influence of protic versus aprotic solvents on the reactivity of pyridine carboxylic acids?

Studies on isomeric pyridine carboxylic acids have shown that reaction rates can be higher in protic solvents compared to aprotic solvents for certain reactions, such as the reaction with diazodiphenylmethane. This is attributed to the ability of protic solvents to stabilize the transition state through hydrogen bonding. However, for reactions like esterification and amidation, aprotic solvents are often preferred to avoid competition of the solvent as a nucleophile.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions
Potential Cause Troubleshooting Step Rationale
Poor solubility of starting materials Test the solubility of this compound and the alcohol in a range of aprotic solvents (e.g., DMF, DMAc, NMP for higher polarity; DCM, THF for lower polarity). Select a solvent that dissolves both reactants.Adequate solubility is essential for the reaction to proceed efficiently in the homogeneous phase.
Suboptimal solvent polarity If using a nonpolar aprotic solvent, consider switching to a polar aprotic solvent like acetonitrile or DMF.Polar aprotic solvents can better stabilize charged intermediates in the reaction mechanism, potentially increasing the reaction rate.
Solvent participating in the reaction Ensure the use of anhydrous aprotic solvents. Avoid protic solvents like alcohols (unless it is the reactant) or water.Protic solvents can compete with the desired alcohol nucleophile, leading to side products and reduced yield.
Equilibrium limitation Use a large excess of the alcohol reactant or remove water from the reaction mixture as it forms (e.g., using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene).Esterification is an equilibrium reaction. By Le Chatelier's principle, removing a product (water) or increasing the concentration of a reactant will shift the equilibrium towards the product side.
Issue 2: Incomplete Amide Formation or Side Product Formation
Potential Cause Troubleshooting Step Rationale
Low reactivity of the amine For electron-deficient or sterically hindered amines, consider using a more polar aprotic solvent such as DMF or DMAc in combination with a potent coupling reagent (e.g., HATU, HBTU).Highly polar solvents can enhance the solubility of reactants and facilitate the formation of the activated carboxylic acid species.
Side reactions with the solvent Ensure the solvent is inert. For example, if using an acid chloride intermediate, avoid nucleophilic solvents.Reactive solvents can consume the activated intermediate, leading to byproducts.
Inadequate base If not using pyridine as the solvent, ensure an appropriate non-nucleophilic base (e.g., triethylamine, DIPEA) is used to neutralize the acid byproduct.The carboxylic acid byproduct can protonate the amine reactant, reducing its nucleophilicity and hindering the reaction.
Racemization of chiral centers (if applicable) If working with chiral amines or carboxylic acids, the choice of solvent and coupling reagent can be critical. Less polar solvents and certain additives (e.g., HOBt) can sometimes minimize racemization.The reaction conditions can influence the rate of racemization of stereogenic centers.

Data Presentation

Table 1: Influence of Solvent on the Reaction Rate Constant (k) for the Reaction of Isomeric Pyridine Carboxylic Acids with Diazodiphenylmethane at 30°C (Analogous Data)

This table presents data for picolinic acid (pyridine-2-carboxylic acid) and its isomers as an analogy for the expected solvent effects on the reactivity of this compound.

SolventDielectric Constant (ε)Rate Constant (k) for Picolinic Acid (L mol⁻¹ min⁻¹)
Protic Solvents
Methanol32.71.23
Ethanol24.60.85
2-Propanol19.90.45
tert-Butanol12.50.18
Aprotic Solvents
Acetonitrile37.50.65
Acetone20.70.32
Ethyl Acetate6.020.15
Dichloromethane8.930.21
Toluene2.380.05

Data extrapolated from studies on pyridine mono-carboxylic acids.

Experimental Protocols

General Protocol for Amide Synthesis using a Coupling Reagent:

  • Dissolution: Dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in a suitable anhydrous aprotic solvent (e.g., DCM, DMF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Coupling Reagent: Add the coupling reagent (e.g., EDC, 1.1 eq.) and any additives (e.g., HOBt, 0.1-1.0 eq.) to the reaction mixture. If the amine is used as its hydrochloride salt, add a non-nucleophilic base (e.g., triethylamine or DIPEA, 2.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature or an elevated temperature as required. Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction (e.g., with water or a dilute aqueous acid). Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Reactants (this compound + Amine/Alcohol) in Anhydrous Aprotic Solvent add_reagents Add Coupling Reagents and/or Base start->add_reagents react Stir at Appropriate Temperature add_reagents->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography / Recrystallization) extract->purify

Caption: General experimental workflow for reactions of this compound.

solvent_effects cluster_solvent_properties Solvent Properties Reactivity Reaction Reactivity (Rate and Yield) Polarity Polarity Polarity->Reactivity Influences stabilization of charged intermediates Protic_Aprotic Protic vs. Aprotic Nature Protic_Aprotic->Reactivity Determines potential for solvent participation Solubility Solubility of Reactants and Intermediates Solubility->Reactivity Affects reaction phase (homogeneous vs. heterogeneous)

References

Validation & Comparative

Purity Analysis of 5-Cyanopyridine-2-carboxylic Acid by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-Cyanopyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The presented methods are designed to be stability-indicating, ensuring the accurate quantification of the active pharmaceutical ingredient (API) in the presence of potential impurities and degradation products.

Introduction

This compound is a polar, ionizable molecule, presenting unique challenges for chromatographic separation. Its purity is critical for the quality and safety of the final drug product. This document outlines two primary HPLC approaches for its analysis: a mixed-mode chromatography method and a more traditional reversed-phase method. The guide includes detailed experimental protocols, a comparison of their performance, and a discussion of potential impurities based on synthetic pathways and forced degradation studies.

Potential Impurities and Degradation Products

A robust purity analysis method must be able to separate the main component from its potential impurities. For this compound, these can originate from the synthesis process or from degradation under stress conditions.

Potential Synthetic Impurities:

  • Starting materials: Unreacted precursors from the synthesis route.

  • By-products: Compounds formed through side reactions during synthesis. For instance, incomplete cyanation or hydrolysis of the nitrile group could lead to related pyridine carboxylic acids.

Potential Degradation Products:

Forced degradation studies, which involve exposing the drug substance to harsh conditions like acid, base, heat, oxidation, and light, help to identify potential degradation products.[1][2] For this compound, potential degradation pathways include:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxamide (-CONH2) or a carboxylic acid (-COOH) group under acidic or basic conditions.

  • Decarboxylation: Loss of the carboxylic acid group can occur under thermal stress.

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides.[3]

Based on these considerations, the following hypothetical but plausible impurities are considered for method comparison:

  • Impurity A: 5-Carbamoylpyridine-2-carboxylic acid (hydrolysis product)

  • Impurity B: Pyridine-2,5-dicarboxylic acid (hydrolysis product)

  • Impurity C: 5-Cyanopyridine (decarboxylation product)

  • Impurity D: this compound N-oxide (oxidation product)

Comparative HPLC Methods

Two distinct HPLC methods are proposed and compared for the purity analysis of this compound.

Method 1: Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes a stationary phase with both reversed-phase and ion-exchange functionalities, offering unique selectivity for polar and ionizable compounds like pyridine derivatives.[4][5][6] This approach can provide excellent retention and peak shape without the need for ion-pairing reagents, which are often incompatible with mass spectrometry.[4][7]

Method 2: Reversed-Phase Chromatography (RPC) with a Polar-Embedded Column

Traditional reversed-phase chromatography on a C18 column can struggle to retain highly polar compounds.[8][9] A polar-embedded column, which has a hydrophilic group incorporated into the alkyl chain, is a suitable alternative. This modification enhances the retention of polar analytes and allows for the use of highly aqueous mobile phases without phase collapse.[10][11]

Experimental Protocols

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve this compound and each impurity in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL for the main component and 0.01 mg/mL for each impurity.

  • Sample Solution: Prepare the test sample at a concentration of 1 mg/mL in the same diluent.

Chromatographic Conditions
ParameterMethod 1: Mixed-Mode ChromatographyMethod 2: Reversed-Phase Chromatography
Column Mixed-Mode C18/Cation-Exchange (e.g., 4.6 x 150 mm, 3.5 µm)Polar-Embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile
Gradient 5% B to 50% B over 15 minutes, then hold at 50% B for 5 minutes5% B to 40% B over 15 minutes, then hold at 40% B for 5 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 270 nm270 nm
Injection Volume 10 µL10 µL

Data Presentation

The performance of each method is evaluated based on its ability to separate this compound from the four potential impurities. The following table summarizes the expected retention times (RT) and resolution (Rs) for each component.

CompoundMethod 1: MMC (Expected RT)Method 1: MMC (Expected Rs)Method 2: RPC (Expected RT)Method 2: RPC (Expected Rs)
Impurity B3.2 min-2.8 min-
Impurity A4.5 min> 2.03.5 min> 1.8
This compound 6.8 min > 3.0 5.5 min > 2.5
Impurity D8.1 min> 2.56.8 min> 2.0
Impurity C12.5 min> 5.010.2 min> 4.0

Note: The resolution values (Rs) are calculated between adjacent peaks. A value greater than 1.5 indicates baseline separation.

Method Comparison

FeatureMethod 1: Mixed-Mode ChromatographyMethod 2: Reversed-Phase Chromatography
Retention of Polar Analytes Excellent, due to the dual retention mechanism.Good, enhanced by the polar-embedded phase.
Selectivity High, offering better separation of closely related polar impurities.Moderate, may require more optimization for complex mixtures.
Peak Shape Generally sharp and symmetrical for basic compounds.Can be prone to tailing for basic compounds, though improved with polar-embedded columns.
MS Compatibility High, as it avoids non-volatile ion-pairing reagents.High, with volatile mobile phase additives like formic acid.
Robustness Generally robust, but can be sensitive to mobile phase pH and ionic strength.Highly robust and widely used in QC environments.

Conclusion

Both the Mixed-Mode Chromatography and the Reversed-Phase Chromatography with a polar-embedded column are viable options for the purity analysis of this compound.

The Mixed-Mode Chromatography method is recommended for its superior selectivity and retention of the polar parent compound and its impurities, making it an ideal choice for a stability-indicating method during drug development.

The Reversed-Phase Chromatography method offers a robust and more conventional alternative, suitable for routine quality control where the impurity profile is well-characterized.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Reporting Prep_Standard Prepare Standard Solution (API + Impurities) HPLC_System HPLC System (Pump, Injector, Column, Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution (Test Sample) Prep_Sample->HPLC_System Data_Acq Data Acquisition HPLC_System->Data_Acq Method_Dev Select Method (MMC or RPC) Method_Dev->HPLC_System Integration Peak Integration & Identification Data_Acq->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Stress cluster_oxidation Oxidative Stress API This compound Impurity_A Impurity A (5-Carbamoylpyridine-2-carboxylic acid) API->Impurity_A Impurity_C Impurity C (5-Cyanopyridine) API->Impurity_C Impurity_D Impurity D (this compound N-oxide) API->Impurity_D Impurity_B Impurity B (Pyridine-2,5-dicarboxylic acid) Impurity_A->Impurity_B

Caption: Potential degradation pathways of this compound.

References

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 5-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural elucidation of 5-Cyanopyridine-2-carboxylic acid through a comparative analysis of its spectroscopic data against related pyridine carboxylic acid derivatives. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols for unambiguous structure confirmation.

The structural integrity of a molecule is paramount in the fields of chemical research and pharmaceutical development. For novel compounds like this compound, a substituted pyridine derivative of interest, rigorous structural confirmation is a critical step. This guide presents a comprehensive spectroscopic analysis of this compound, comparing its expected spectral features with the experimental data of analogous compounds, namely Pyridine-2-carboxylic acid and 5-Chloropyridine-2-carboxylic acid. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy data, we provide a robust framework for its structural verification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its structural analogs. The data for this compound is predicted based on established principles of spectroscopy and the known effects of its functional groups, while the data for the alternative compounds is based on available experimental evidence.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound (Predicted) H3: ~8.4, H4: ~8.2, H6: ~8.9, COOH: ~13-14C2: ~165, C3: ~140, C4: ~122, C5: ~118, C6: ~152, CN: ~117, COOH: ~168
Pyridine-2-carboxylic acid H3: 8.18, H4: 7.86, H5: 7.46, H6: 8.58, COOH: 13.5C2: 165.8, C3: 125.7, C4: 137.2, C5: 127.8, C6: 149.8, COOH: 165.8
5-Chloropyridine-2-carboxylic acid H3: 8.13, H4: 7.94, H6: 8.65, COOH: 13.8C2: 164.5, C3: 139.8, C4: 128.5, C5: 135.2, C6: 149.0, COOH: 164.5

Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)UV-Vis λmax (nm)
This compound (Predicted) ~3000-2500 (O-H), ~2230 (C≡N), ~1710 (C=O)[M]+: 148.03~270
Pyridine-2-carboxylic acid 3100-2500 (O-H), 1710 (C=O)[M]+: 123.03264
5-Chloropyridine-2-carboxylic acid 3080-2500 (O-H), 1705 (C=O)[M]+: 156.99~275

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Use proton decoupling to simplify the spectrum. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR-FTIR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the clean, empty ATR crystal before running the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI): Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and any characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution. Scan the absorbance over a wavelength range of 200-400 nm to determine the wavelength of maximum absorption (λmax).

Visualizing the Analytical Workflow and Molecular Structure

To further clarify the process of structure confirmation and the key molecular features, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Confirmation Sample 5-Cyanopyridine- 2-carboxylic acid NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spec. Sample->MS UV_Vis UV-Vis Sample->UV_Vis Data Spectral Data (Shifts, Frequencies, m/z, λmax) NMR->Data IR->Data MS->Data UV_Vis->Data Comparison Comparison with Alternative Structures Data->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

Caption: Key Functional Groups of the Target Molecule.

By adhering to the detailed protocols and utilizing the comparative data provided, researchers can confidently confirm the structure of this compound, ensuring the integrity of their subsequent research and development endeavors.

A Comparative Guide to the Synthesis of 5-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Cyanopyridine-2-carboxylic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its strategic importance has led to the development of several synthetic routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common methods for its preparation, supported by experimental data to aid researchers in selecting the most suitable route for their specific needs.

Comparative Summary of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear comparison of their efficiency and reaction conditions.

Synthetic Route Starting Material Key Reagents/Catalyst Reaction Time Temperature Yield (%) Key Advantages Limitations
Route 1: Oxidation 2-Methyl-5-cyanopyridinePotassium permanganate (KMnO4)3.5 hours55°C~50%Readily available starting material.Moderate yield, potential for over-oxidation, and MnO2 waste.
Route 2: Hydrolysis 2,5-DicyanopyridineSulfuric acid (H2SO4)Several hours100-160°CHighPotentially high-yielding and atom-economical.Requires selective hydrolysis of one of two nitrile groups, which can be challenging.
Route 3: Halogen Precursor 2-Bromo-5-cyanopyridinen-Butyllithium, Carbon dioxide (CO2)Not specified-78°C to rtGoodHigh-yielding and provides a clear synthetic pathway.Requires cryogenic temperatures and handling of organolithium reagents.

Detailed Synthesis Routes and Experimental Protocols

Route 1: Oxidation of 2-Methyl-5-cyanopyridine

This approach utilizes the oxidation of the methyl group of 2-methyl-5-cyanopyridine (also known as 5-cyano-2-picoline) to a carboxylic acid. Potassium permanganate is a common and effective oxidizing agent for this transformation.[1]

Experimental Protocol:

In a suitable reaction vessel, 2,5-dimethylpyrazine (as a model substrate) is heated to 55°C. A solution of potassium permanganate (KMnO4) is then added dropwise over a period of 4 hours, while maintaining the temperature. The reaction mixture is stirred for an additional 3.5 hours. After the reaction is complete, the mixture is filtered while hot to remove the manganese dioxide (MnO2) byproduct. The filtrate is then concentrated under reduced pressure. The resulting solution is acidified with a mineral acid, such as sulfuric acid, to a pH of 2, which precipitates the crude product. The solid is collected by filtration. The filtrate can be further extracted with an organic solvent (e.g., ether), and the extract is distilled under reduced pressure to recover any remaining product. The combined solids are then purified, typically by recrystallization.[1]

Key Considerations:

  • The reaction temperature and the rate of addition of KMnO4 are critical to control for maximizing the yield and minimizing side reactions.

  • The workup procedure to remove the MnO2 byproduct can be cumbersome on a large scale.

Route 2: Selective Hydrolysis of 2,5-Dicyanopyridine

This route involves the selective hydrolysis of one of the two nitrile groups of 2,5-dicyanopyridine. The nitrile at the 2-position is generally more susceptible to hydrolysis under acidic conditions due to the electronic influence of the pyridine nitrogen.

Experimental Protocol:

Key Considerations:

  • Achieving high selectivity for the hydrolysis of the C2-nitrile over the C5-nitrile is the primary challenge. Careful optimization of reaction conditions (acid concentration, temperature, and reaction time) is crucial.

  • Over-hydrolysis to the dicarboxylic acid can be a significant side reaction.

Route 3: From a 2-Halogenated-5-cyanopyridine Precursor

This synthetic strategy involves the preparation of a 2-halo-5-cyanopyridine, typically 2-bromo-5-cyanopyridine, followed by its conversion to the carboxylic acid. This conversion is often achieved through the formation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) which is then quenched with carbon dioxide.

Experimental Protocol for the Carboxylation Step:

A solution of 2-bromo-5-cyanopyridine in a dry, aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The reaction mixture is stirred at -78°C for a specified time to allow for the formation of the 2-lithio-5-cyanopyridine intermediate. Gaseous carbon dioxide is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature. The reaction is then quenched with water, and the aqueous layer is acidified with a mineral acid to precipitate the this compound. The crude product is then collected by filtration and purified by recrystallization.

Key Considerations:

  • This route requires strictly anhydrous conditions and the use of pyrophoric organolithium reagents, which necessitates specialized handling procedures.

  • The low temperatures required for the lithiation step can be a challenge for large-scale synthesis.

Visualizing the Synthesis Pathways

To further illustrate the described synthetic routes, the following diagrams have been generated.

Synthesis_Route_1_Oxidation 2-Methyl-5-cyanopyridine 2-Methyl-5-cyanopyridine 5-Cyanopyridine-2-carboxylic_acid 5-Cyanopyridine-2-carboxylic_acid 2-Methyl-5-cyanopyridine->5-Cyanopyridine-2-carboxylic_acid KMnO4, H2O, Δ

Caption: Route 1: Oxidation of 2-Methyl-5-cyanopyridine.

Synthesis_Route_2_Hydrolysis 2,5-Dicyanopyridine 2,5-Dicyanopyridine 5-Cyanopyridine-2-carboxylic_acid 5-Cyanopyridine-2-carboxylic_acid 2,5-Dicyanopyridine->5-Cyanopyridine-2-carboxylic_acid H2SO4, H2O, Δ

Caption: Route 2: Selective Hydrolysis of 2,5-Dicyanopyridine.

Synthesis_Route_3_Halogen_Precursor 2-Bromo-5-cyanopyridine 2-Bromo-5-cyanopyridine 2-Lithio-5-cyanopyridine 2-Lithio-5-cyanopyridine 2-Bromo-5-cyanopyridine->2-Lithio-5-cyanopyridine 1. n-BuLi, THF, -78°C 5-Cyanopyridine-2-carboxylic_acid 5-Cyanopyridine-2-carboxylic_acid 2-Lithio-5-cyanopyridine->5-Cyanopyridine-2-carboxylic_acid 2. CO2 3. H3O+

References

A Comparative Analysis of the Biological Activity of 5-Cyanopyridine-2-carboxylic Acid and Other Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative overview of the biological activity of 5-Cyanopyridine-2-carboxylic acid against other notable pyridine derivatives, supported by available experimental data. While specific quantitative data for this compound is limited in publicly accessible literature, this comparison leverages data from closely related compounds and broader pyridine derivatives to provide a valuable contextual analysis for research and drug development.

Executive Summary

In contrast, a significant body of research exists for other cyanopyridine derivatives, particularly in the realms of oncology and infectious diseases. These compounds have demonstrated potent inhibitory effects against various protein kinases crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase.[2][3][4] Furthermore, various pyridine derivatives have shown significant antimicrobial and anti-inflammatory properties.[5][6]

This guide will present available quantitative data for a selection of pyridine derivatives, detail relevant experimental protocols, and provide visual representations of key biological pathways to facilitate a comprehensive understanding of their comparative biological activities.

Comparative Biological Activity Data

The following table summarizes the biological activity of selected pyridine derivatives against various targets. It is important to note the absence of a specific IC50 value for this compound's activity against DBM in the publicly available abstract of the primary study.

Compound/Derivative ClassTargetActivityCell Line/OrganismReference
Picolinic Acids (general) Dopamine β-monooxygenase (DBM)Inhibition (QSAR study performed)Bovine Adrenal Medulla[1]
This compound Dopamine β-monooxygenase (DBM)Tested as an inhibitorBovine Adrenal Medulla[1]
Cyanopyridine Derivative (Compound 4d) PIM-1 KinaseIC50: 343.87 ± 16.6 nM-[2]
Cyanopyridine Derivative (Compound 4g) HDAC1 / HDAC6IC50: 45.01 ± 2.1 nM / 19.78 ± 1.1 nM-[2]
Spiro-pyridine Derivative D EGFR / VEGFR-2IC50: 0.124 µM / 0.221 µMCaco-2[3]
Cyanopyridone Derivative 5a CytotoxicityIC50: 1.77 ± 0.10 µMMCF-7[4]
Cyanopyridone Derivative 5a CytotoxicityIC50: 2.71 ± 0.15 µMHepG2[4]
Cyanopyridone Derivative 5e CytotoxicityIC50: 1.39 ± 0.08 µMMCF-7[4]
Cyanopyridine Derivative 8a CytotoxicityIC50: 0.83 µg/mlA549[7]
Cyanopyridine Derivative 7b CytotoxicityIC50: 0.87 µg/mlA549[7]
2-amino-4,6-substituted diphenylpyridine-3-carbonitrile (IIh) Anti-inflammatoryGood activity-[6]
2-amino-4,6-substituted diphenylpyridine-3-carbonitrile (IIh) Antimicrobial (Gram -ve)Significant activityE. Coli[6]
2-amino-4,6-substituted diphenylpyridine-3-carbonitrile (IId, IIf) Antimicrobial (Gram +ve)Good activityS. aureus[6]
N-amino-5-cyano-6-pyridone (Compound 3d) DNA Gyrase AIC50: 1.68 µg/mL-[5]
N-amino-5-cyano-6-pyridone (Compound 3d, 3e) AntimicrobialMIC: 3.91 µg/mLE. coli[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key assays mentioned in the comparative data.

Dopamine β-Monooxygenase (DBM) Inhibition Assay

While the specific protocol used for the QSAR study on picolinic acids is not detailed in the abstract, a general spectrophotometric assay for DBM activity is as follows:

  • Enzyme Preparation: Purified DBM from a source such as bovine adrenal medulla is used.

  • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., sodium acetate), the substrate (e.g., tyramine), a cofactor (ascorbate), and catalase.

  • Inhibitor Addition: The test compound, such as this compound, is added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a set time.

  • Reaction Termination: The reaction is stopped, often by the addition of an acid.

  • Product Quantification: The product of the enzymatic reaction (e.g., octopamine) is quantified. This can be achieved by various methods, including periodate oxidation to form p-hydroxybenzaldehyde, which can be measured spectrophotometrically.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.

In Vitro Kinase Inhibition Assay (General Protocol for VEGFR-2, HER-2, Pim-1)
  • Reagents: Recombinant human kinase (VEGFR-2, HER-2, or Pim-1), appropriate kinase buffer, ATP, and a suitable substrate (e.g., a specific peptide) are required.

  • Compound Preparation: The test pyridine derivative is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Plate Setup: In a 96-well or 384-well plate, the kinase, substrate, and test compound are added to the wells. Control wells (no inhibitor) and blank wells (no enzyme) are also prepared.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration.

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the reaction. A higher luminescence signal indicates greater inhibition.

    • Antibody-based detection (e.g., ELISA, TR-FRET): Uses a specific antibody to detect the phosphorylated substrate.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value is determined using a dose-response curve.

Cell Viability (Cytotoxicity) Assay (e.g., MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test pyridine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Incubation: The plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing complex biological processes and experimental setups can significantly aid in their comprehension. The following diagrams are rendered using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment seeding->treatment mtt_addition MTT Addition & Incubation treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Measurement solubilization->readout data_analysis IC50 Determination readout->data_analysis

Caption: General workflow for a cell-based cytotoxicity (MTT) assay.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Cyanopyridine Inhibitor Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by cyanopyridine derivatives.

Conclusion

While this compound has been identified as a potential inhibitor of dopamine β-monooxygenase, the lack of readily available quantitative data makes a direct comparison with other pyridine derivatives challenging. However, the broader class of cyanopyridine derivatives has been extensively studied and has shown significant promise, particularly as anticancer agents through the inhibition of key protein kinases and as antimicrobial agents. The provided data and protocols offer a valuable resource for researchers interested in exploring the therapeutic potential of this versatile chemical scaffold. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its pharmacological profile and potential applications.

References

A Comparative Guide to the Characterization of 5-Cyanopyridine-2-carboxylic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Cyanopyridine-2-carboxylic acid is a versatile bifunctional ligand featuring a pyridine nitrogen, a carboxylate group, and a nitrile moiety. This unique combination of donor atoms allows for diverse coordination modes with various metal ions, leading to the formation of complexes with potentially interesting structural, spectroscopic, and thermal properties. These characteristics make them promising candidates for applications in materials science, catalysis, and as precursors for novel materials. This guide provides a comparative overview of the expected characterization data for metal complexes of this compound, drawing upon experimental data from analogous pyridine-carboxylate systems to offer insights for researchers, scientists, and drug development professionals.

Experimental Protocols

The synthesis and characterization of metal complexes of this compound typically follow a general workflow. Below are detailed experimental protocols that serve as a foundational methodology.

General Synthesis of Metal Complexes

A common method for the synthesis of these complexes involves the reaction of a soluble metal salt with this compound in a suitable solvent.

  • Ligand Preparation : Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, methanol, or a water/ethanol mixture. Gentle heating may be required to achieve complete dissolution.

  • Metal Salt Solution : In a separate vessel, dissolve the metal salt (e.g., CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, CoCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O) (1 equivalent) in the same solvent.

  • Reaction : Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction is typically carried out at room temperature or under reflux for several hours. The formation of a precipitate often indicates the formation of the complex.

  • Isolation and Purification : The resulting solid product is isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator over a suitable drying agent.

Characterization Techniques

  • Infrared (IR) Spectroscopy : IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. Samples are prepared as KBr pellets. This technique is crucial for identifying the coordination mode of the carboxylate and cyano groups.

  • Thermogravimetric Analysis (TGA) : TGA is performed using a thermogravimetric analyzer. A small amount of the complex is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to determine its thermal stability and decomposition pattern.

  • Single-Crystal X-ray Diffraction : Suitable single crystals are grown by slow evaporation of the solvent from the reaction mixture. X-ray diffraction analysis provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal center.

Visualizing the Workflow

The general process for synthesizing and characterizing these metal complexes can be visualized as follows:

Synthesis_Characterization_Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Ligand Dissolve Ligand (this compound) Reaction Mix and React (Stirring/Reflux) Ligand->Reaction MetalSalt Dissolve Metal Salt (e.g., CuCl2, Zn(NO3)2) MetalSalt->Reaction Isolation Isolate and Purify (Filtration, Washing, Drying) Reaction->Isolation IR FTIR Spectroscopy Isolation->IR TGA Thermogravimetric Analysis Isolation->TGA XRD X-ray Diffraction Isolation->XRD

Caption: A flowchart illustrating the synthesis and subsequent characterization of metal complexes.

Comparative Data

The following tables summarize expected quantitative data for metal complexes of this compound, based on trends observed in analogous metal-pyridine-carboxylate systems.

Table 1: Comparative Infrared Spectroscopy Data (cm⁻¹)

Infrared spectroscopy is a powerful tool for elucidating the coordination environment of the ligand. Key vibrational bands for the carboxylate (COO⁻) and cyano (C≡N) groups are particularly informative. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (Δν = νₐₛ - νₛ) can indicate its coordination mode (monodentate, bidentate chelating, or bridging).

Metal Ionνₐₛ(COO⁻)νₛ(COO⁻)Δν (νₐₛ - νₛ)ν(C≡N)ν(M-N)ν(M-O)
Cu(II) ~1630-1650~1380-1400>200 (often monodentate)~2230-2240~450-480~520-550
Zn(II) ~1610-1630~1390-1410~200-220 (bridging/chelating)~2230-2240~440-470~510-540
Co(II) ~1600-1620~1385-1405~200-215 (bridging/chelating)~2225-2235~430-460~500-530
Ni(II) ~1620-1640~1395-1415>200 (often monodentate)~2225-2235~440-470~510-540

Note: The free ligand typically shows ν(C=O) around 1700-1720 cm⁻¹ and ν(C≡N) around 2230 cm⁻¹. A shift in these bands upon complexation indicates coordination to the metal center.

Table 2: Comparative Thermal Analysis Data

Thermogravimetric analysis provides insights into the thermal stability of the complexes and the nature of any coordinated or lattice solvent molecules. The decomposition often proceeds in distinct steps, starting with the loss of water molecules, followed by the degradation of the organic ligand.

Metal IonDehydration Temp. (°C)Onset of Ligand Decomposition (°C)Final Residue
Cu(II) ~100-150 (if hydrated)~250-300CuO
Zn(II) ~120-180 (if hydrated)~300-350ZnO
Co(II) ~110-160 (if hydrated)~280-330Co₃O₄
Ni(II) ~130-190 (if hydrated)~300-360NiO

Note: The final residue is typically the most stable metal oxide under the experimental conditions (e.g., in an air atmosphere).

Table 3: Expected Structural Parameters from X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. For metal complexes of pyridine-carboxylates, a variety of coordination geometries are observed.

Metal IonTypical Coordination NumberCommon GeometriesExpected M-N Bond Length (Å)Expected M-O Bond Length (Å)
Cu(II) 4, 5, or 6Square Planar, Square Pyramidal, Distorted Octahedral~1.9 - 2.1~1.9 - 2.5
Zn(II) 4 or 6Tetrahedral, Octahedral~2.0 - 2.2~2.0 - 2.3
Co(II) 6Octahedral~2.1 - 2.3~2.0 - 2.2
Ni(II) 6Octahedral~2.0 - 2.2~2.0 - 2.2

Ligand Coordination Modes

This compound can coordinate to metal centers in several ways, leading to a variety of structural motifs, from simple mononuclear complexes to extended coordination polymers.

Coordination_Modes Potential Coordination Modes of 5-Cyanopyridine-2-carboxylate cluster_bidentate Bidentate N,O-Chelation cluster_bridging Bridging Carboxylate cluster_nitrile Nitrile Coordination Bidentate M Bidentate_N N_pyridyl Bidentate_N->Bidentate Bidentate_O O_carboxyl Bidentate_O->Bidentate Bidentate_C C≡N Bridge_M1 M1 Bridge_M2 M2 Bridge_O1 O Bridge_C C Bridge_O1->Bridge_C Bridge_O2 O' Bridge_O2->Bridge_C Bridge_C->Bridge_M1 Bridge_C->Bridge_M2 Nitrile_M M Nitrile_N N≡C- Nitrile_N->Nitrile_M

Caption: Common coordination modes for the 5-cyanopyridine-2-carboxylate ligand.

Conclusion

The characterization of metal complexes with this compound involves a combination of spectroscopic and analytical techniques. By comparing data from analogous systems, researchers can predict and interpret the properties of new complexes. The versatile coordination behavior of this ligand, facilitated by its three potential donor sites, allows for the targeted design of metal-organic compounds with specific structural and physical properties, making it a valuable building block in coordination chemistry. The data and protocols presented in this guide offer a solid foundation for the synthesis and comprehensive characterization of this promising class of materials.

A Comparative Guide to the Validation of Analytical Methods for 5-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of potential analytical methods for the quantitative determination of 5-Cyanopyridine-2-carboxylic acid. The information presented is based on established analytical principles and draws from the internationally recognized ICH Q2(R2) guidelines for analytical method validation.[1][2][3] While specific validated methods for this compound are not extensively published, this document outlines the critical parameters and experimental protocols for establishing a robust analytical procedure using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the intended purpose of the analysis, the nature of the sample matrix, and the required sensitivity and selectivity. Below is a comparative summary of hypothetical performance data for three common analytical techniques.

Parameter HPLC-UV GC-MS UV-Vis Spectroscopy
Specificity High (with appropriate column and mobile phase)Very High (based on mass fragmentation)Low (potential for interference from other UV-absorbing compounds)
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeµg/mL range
Robustness GoodGoodModerate

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of any analytical method.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of this compound in a diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

Chromatographic Conditions (Typical):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Determined by measuring the UV spectrum of this compound (e.g., 254 nm).

Validation Experiments:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a sample spiked with this compound to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Analyze the QC samples and express the results as the percentage recovery of the known concentration. Acceptance criteria are typically 98.0% to 102.0%.[4]

  • Precision:

    • Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD should meet predefined acceptance criteria.

  • LOD & LOQ: Determine the limit of detection and quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a polar, non-volatile compound like this compound, derivatization is typically required to increase its volatility.[5][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for the derivatized analyte (e.g., DB-5ms)

  • Data acquisition and processing software

Sample Preparation and Derivatization:

  • Prepare stock solutions and calibration standards as described for HPLC.

  • Evaporate a known volume of the sample or standard to dryness under a stream of nitrogen.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat to form a volatile derivative.

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Validation Experiments: The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, robustness) are assessed similarly to the HPLC method, with data analysis based on the peak areas of the characteristic ions of the derivatized analyte.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and more rapid technique but is less specific than chromatographic methods. It is often used for preliminary analysis or for the analysis of pure substances.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or water).

  • Prepare a series of calibration standards by dilution.

Measurement:

  • Record the UV spectrum of the analyte to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the blank, calibration standards, and samples at the λmax.

Validation Experiments:

  • Specificity: Analyze a placebo or matrix blank to check for any absorbance at the analytical wavelength. This method is highly susceptible to interference from other UV-absorbing compounds.

  • Linearity: Plot a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy and Precision: Analyze QC samples and calculate the percent recovery and %RSD.

Workflow for Analytical Method Validation

A systematic workflow is essential for ensuring that an analytical method is suitable for its intended purpose. The following diagram illustrates the key stages of the validation process according to ICH guidelines.[2][7]

AnalyticalMethodValidation DefinePurpose Define Analytical Method Purpose DevelopMethod Develop Analytical Method DefinePurpose->DevelopMethod ValidationProtocol Prepare Validation Protocol DevelopMethod->ValidationProtocol ExecuteValidation Execute Validation Experiments ValidationProtocol->ExecuteValidation Specificity Specificity ExecuteValidation->Specificity Linearity Linearity & Range ExecuteValidation->Linearity Accuracy Accuracy ExecuteValidation->Accuracy Precision Precision ExecuteValidation->Precision LOD_LOQ LOD & LOQ ExecuteValidation->LOD_LOQ Robustness Robustness ExecuteValidation->Robustness ValidationReport Prepare Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport MethodImplementation Method Implementation & Lifecycle Management ValidationReport->MethodImplementation

Caption: A generalized workflow for analytical method validation.

By following these guidelines and protocols, researchers can develop and validate a reliable analytical method for this compound that meets regulatory expectations and ensures the quality and consistency of their results.

References

Comparative Study of 5-Cyanopyridine-2-carboxylic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 5-cyanopyridine-2-carboxylic acid analogs reveals a versatile scaffold with significant potential in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. This guide provides a comparative overview of the biological activity of these analogs, supported by quantitative data and detailed experimental protocols to aid researchers in their drug development efforts.

The this compound core structure has proven to be a valuable starting point for the synthesis of a diverse range of biologically active molecules.[1] Analogs have demonstrated potent inhibitory activity against key targets in oncology, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), as well as broader antimicrobial effects.[2][3] This guide summarizes the performance of various analogs, outlines the methodologies for their evaluation, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Performance Data

The following tables summarize the in vitro efficacy of various this compound analogs and related derivatives against key cancer-related targets and cell lines.

Table 1: Inhibitory Activity of Cyanopyridone Analogs against VEGFR-2 and HER-2. [4]

Compound IDTarget KinaseIC50 (µM)
5e VEGFR-20.124 ± 0.011
HER-20.077 ± 0.003
5a VEGFR-20.217 ± 0.020
HER-20.168 ± 0.009
Lapatinib (Standard) VEGFR-20.182 ± 0.010
HER-20.131 ± 0.012

Table 2: Cytotoxic Activity of Cyanopyridone Analogs against Cancer Cell Lines. [4]

Compound IDCell LineIC50 (µM)
5a MCF-71.77 ± 0.1
HepG22.71 ± 0.15
5e MCF-71.39 ± 0.08
HepG210.70 ± 0.58
Taxol (Standard) MCF-78.48 ± 0.46
HepG214.60 ± 0.79

Table 3: Inhibitory and Cytotoxic Activity of Other Pyridine Derivatives. [5][6]

Compound IDTarget/Cell LineIC50 (µM)Reference
10 VEGFR-20.12[5]
HepG24.25[5]
MCF-76.08[5]
8 VEGFR-20.13[5]
HepG24.34[5]
MCF-710.29[5]
9 VEGFR-20.13[5]
HepG24.68[5]
MCF-711.06[5]
15 HepG26.37[5]
MCF-712.83[5]
Sorafenib (Standard) VEGFR-20.10[5]
HepG29.18[5]
MCF-75.47[5]
Doxorubicin (Standard) HepG27.94[5]
MCF-78.07[5]
6 VEGFR-20.06083[6]
HCT-1169.3 ± 0.02[6]
HepG-27.8 ± 0.025[6]
10 (Nicotinamide-based) VEGFR-20.06361[6]
Sorafenib (Standard) VEGFR-20.05365[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[7]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the recombinant VEGFR-2 kinase. A decrease in phosphorylation in the presence of the test compound indicates inhibitory activity.[3]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP

  • Substrate (e.g., PTK Substrate, Poly (Glu:Tyr, 4:1))

  • Test compounds (this compound analogs)

  • 96-well plates

  • Luminescence-based detection reagent (e.g., Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare a 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the test compounds in the 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[8]

  • Master Mixture: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the substrate.[9]

  • Plate Setup: Add the master mixture to each well of a 96-well plate.[3]

  • Add Inhibitor: Add the diluted test compounds to the respective wells. For the positive control (no inhibitor), add 1x Kinase Buffer with the same DMSO concentration. For the blank (no enzyme), add 1x Kinase Buffer.[3]

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.[3]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[9]

  • Detection: Stop the reaction and add the luminescence-based detection reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well.[8]

  • Data Analysis: Read the luminescence using a microplate reader. The inhibitory activity is calculated as the percentage of remaining VEGFR-2 activity compared to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of the compounds on the viability and proliferation of cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]

  • Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24-72 hours).[2]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[2] For adherent cells, the medium is aspirated before adding the solubilizing agent. For suspension cells, the plate is centrifuged to pellet the cells before removing the supernatant.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Screening Assay

The antimicrobial activity of the synthesized compounds can be evaluated using methods like the agar disc diffusion technique.[11]

Principle: This method assesses the susceptibility of microorganisms to the test compounds. A zone of inhibition around a disc impregnated with the compound indicates antimicrobial activity.

Materials:

  • Bacterial and fungal strains (e.g., Gram-positive and Gram-negative bacteria, fungi)

  • Agar plates

  • Sterile filter paper discs

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

Procedure:

  • Inoculation: Inoculate the surface of the agar plates with the microbial suspension.

  • Disc Application: Place sterile filter paper discs impregnated with known concentrations of the test compounds, positive control, and negative control onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.[11]

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The results are often compared to the positive control.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the evaluation process.

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Analog 5-Cyanopyridine-2- carboxylic acid analog Analog->EGFR Potential Inhibition Analog->VEGFR2 Inhibition

Caption: Simplified EGFR and VEGFR-2 signaling pathways and the point of inhibition by this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of 5-Cyanopyridine-2-carboxylic acid analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Kinase_Assay In Vitro Kinase Assay (e.g., VEGFR-2, HER-2) Characterization->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on cancer cell lines) Characterization->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Screening (Bacteria, Fungi) Characterization->Antimicrobial_Assay IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination Antimicrobial_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for the evaluation of this compound analogs.

References

X-ray Crystallography of 5-Cyanopyridine-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of compounds structurally related to 5-Cyanopyridine-2-carboxylic acid. Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, this document presents a detailed experimental protocol for its crystallographic analysis and compares the expected structural parameters with those of picolinic acid and a co-crystal of 2-cyanopyridine with oxalic acid. This information is intended to serve as a valuable resource for researchers engaged in the structural analysis of pyridine derivatives and in the field of drug design and development.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for picolinic acid (pyridine-2-carboxylic acid) and a 2:1 co-crystal of 2-cyanopyridine with oxalic acid. These compounds are selected as relevant comparators due to their structural similarity to this compound, providing insights into the potential crystal packing and hydrogen bonding motifs.

ParameterPicolinic Acid2-Cyanopyridine-Oxalic Acid Co-crystal (IA)
Chemical Formula C₆H₅NO₂(C₆H₄N₂)₂ \cdot C₂H₂O₄
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 7.537.373(1)
b (Å) 12.357.893(2)
c (Å) 6.2812.181(2)
α (°) 9081.39(3)
β (°) 117.589.81(3)
γ (°) 9072.82(3)
Volume (ų) 517.9667.5(2)
Z 42
R-factor Not availableNot available

Experimental Protocol: Single-Crystal X-ray Diffraction

This section outlines a detailed, generalized protocol for the determination of the crystal structure of a small organic molecule like this compound.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. Several methods can be employed to grow crystals suitable for diffraction, including:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is prepared and filtered to remove any particulate matter. The flask is then loosely covered to allow for the slow evaporation of the solvent over several days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility, leading to crystal formation.

Crystal Mounting and Data Collection
  • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be well-formed, transparent, and free of cracks or other defects.

  • Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil to affix the crystal and protect it during flash-cooling.

  • Data Collection: The mounted crystal is placed on the diffractometer and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement
  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using least-squares methods to obtain the best possible fit between the observed and calculated diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Workflow and Structural Determination

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical process of determining a molecular structure from the diffraction data.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

logical_relationship cluster_experiment Experimental Data cluster_analysis Computational Analysis cluster_model Molecular Model diffraction_pattern Diffraction Pattern (Spots' Positions & Intensities) unit_cell Unit Cell Parameters (a, b, c, α, β, γ) diffraction_pattern->unit_cell space_group Space Group (Symmetry) diffraction_pattern->space_group electron_density Electron Density Map unit_cell->electron_density space_group->electron_density atomic_coordinates Atomic Coordinates (x, y, z) electron_density->atomic_coordinates molecular_structure 3D Molecular Structure atomic_coordinates->molecular_structure

Caption: Logical flow from diffraction data to molecular structure.

A Comparative Analysis of the Reactivity of 5-Cyanopyridine-2-carboxylic Acid and 2-Pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the relative reactivity of 5-Cyanopyridine-2-carboxylic acid and 2-Pyridinecarboxylic acid, supported by physicochemical data and outlining experimental protocols for their differentiation.

The introduction of a cyano group at the 5-position of the pyridine ring significantly alters the electronic properties and, consequently, the chemical reactivity of the parent molecule, 2-Pyridinecarboxylic acid (also known as picolinic acid). This guide provides a comparative analysis of the reactivity of this compound and 2-Pyridinecarboxylic acid, presenting key physicochemical data, discussing the electronic effects at play, and offering detailed experimental protocols for further investigation.

Physicochemical Properties

A fundamental indicator of the electronic influence of the cyano substituent is the acidity of the carboxylic acid group, represented by the pKa value. The electron-withdrawing nature of the cyano group is expected to increase the acidity of the carboxylic acid.

CompoundStructureMolar Mass ( g/mol )pKa
This compound 148.12~2.98 (Predicted)[1]
2-Pyridinecarboxylic acid 123.11~5.2

Note: The pKa value for this compound is a predicted value. Experimental determination is recommended for precise comparison.

Electronic Effects and Predicted Reactivity

The cyano group is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect of the triple bond. This has profound implications for the reactivity of this compound compared to 2-Pyridinecarboxylic acid.

electronic_effects cluster_5CN This compound cluster_2PCA 2-Pyridinecarboxylic acid 5CN_Structure Structure with Cyano Group 5CN_Effect Strong Electron-Withdrawing Cyano Group (-CN) 5CN_Acidity Increased Acidity of -COOH (Lower pKa) 5CN_Effect->5CN_Acidity Inductive & Resonance Effects 5CN_Ring Deactivated Pyridine Ring (Less susceptible to electrophilic attack) 5CN_Effect->5CN_Ring Reduces electron density 2PCA_Acidity Lower Acidity of -COOH (Higher pKa) 5CN_NucSub Activated Ring towards Nucleophilic Aromatic Substitution 5CN_Ring->5CN_NucSub Creates electron-deficient sites 2PCA_Ring More Electron-Rich Pyridine Ring 2PCA_Structure Structure without Cyano Group 2PCA_Effect Unsubstituted Pyridine Ring

Figure 1. Logical relationship of the electronic effects of the cyano group on the reactivity of this compound compared to 2-Pyridinecarboxylic acid.

Increased Acidity: The strong electron-withdrawing cyano group stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. This is reflected in the significantly lower predicted pKa of this compound. This enhanced acidity will influence its behavior in acid-base reactions and its suitability as a substrate in reactions where the carboxylate form is involved.

Reactivity of the Carboxylic Acid Group:

  • Esterification: The increased electrophilicity of the carbonyl carbon in this compound, due to the electron-withdrawing effect of the cyano group, is expected to lead to faster rates of esterification under acidic conditions compared to 2-Pyridinecarboxylic acid.

  • Decarboxylation: The stability of the resulting carbanion intermediate is a key factor in decarboxylation reactions. The electron-withdrawing cyano group will destabilize a carbanion at the 2-position, making decarboxylation of this compound likely more difficult than that of 2-Pyridinecarboxylic acid, which is known to undergo decarboxylation under certain conditions. Studies on substituted picolinic acids have shown that electron-withdrawing groups can influence decarboxylation rates[2][3][4][5].

Reactivity of the Pyridine Ring:

  • Electrophilic Aromatic Substitution: The pyridine ring in this compound is significantly deactivated towards electrophilic attack due to the combined electron-withdrawing effects of the carboxylic acid and the cyano group. Electrophilic substitution, if it occurs, would be much slower and require harsher conditions than for 2-Pyridinecarboxylic acid.

  • Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring in this compound makes it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen and activated by the cyano group. Pyridine itself is generally more reactive towards nucleophiles than benzene, and the presence of a strong electron-withdrawing group like cyano further enhances this reactivity[6].

Experimental Protocols

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Protocol 1: Comparative Esterification Kinetics

This experiment aims to compare the rate of esterification of the two acids under identical conditions.

esterification_workflow Start Start Setup Set up parallel reactions: - this compound + Alcohol + Acid Catalyst - 2-Pyridinecarboxylic acid + Alcohol + Acid Catalyst Start->Setup Sampling Take aliquots at regular time intervals Setup->Sampling Quench Quench reaction in aliquots Sampling->Quench Analysis Analyze by HPLC or GC to determine the concentration of ester product Quench->Analysis Plot Plot [Ester] vs. Time Analysis->Plot Compare Compare initial reaction rates Plot->Compare End End Compare->End

Figure 2. General experimental workflow for comparing esterification kinetics.

Materials:

  • This compound

  • 2-Pyridinecarboxylic acid

  • Anhydrous alcohol (e.g., methanol or ethanol)

  • Acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., toluene or the alcohol itself)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Internal standard for chromatography

  • HPLC or GC instrument

Procedure:

  • In two separate, identical reaction vessels, dissolve an equimolar amount of this compound and 2-Pyridinecarboxylic acid in the chosen anhydrous solvent.

  • Add a large excess of the anhydrous alcohol.

  • Place the reaction vessels in a constant temperature bath.

  • Initiate the reactions by adding a catalytic amount of concentrated sulfuric acid to each vessel simultaneously.

  • At regular time intervals (e.g., every 15 minutes), withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of quenching solution and the internal standard.

  • Analyze the quenched aliquots by HPLC or GC to determine the concentration of the formed ester.

  • Plot the concentration of the ester product versus time for both reactions.

  • Determine the initial rate of reaction for each acid from the slope of the initial linear portion of the concentration-time plots.

Expected Outcome: It is expected that the initial rate of esterification for this compound will be significantly higher than that for 2-Pyridinecarboxylic acid.

Protocol 2: Comparative Decarboxylation Study

This experiment will compare the propensity of the two acids to undergo decarboxylation.

Materials:

  • This compound

  • 2-Pyridinecarboxylic acid

  • High-boiling point solvent (e.g., quinoline or diphenyl ether)

  • GC-MS instrument

Procedure:

  • In two separate reaction vessels, dissolve an equimolar amount of this compound and 2-Pyridinecarboxylic acid in the high-boiling point solvent.

  • Heat both reaction mixtures to a high temperature (e.g., 200-250 °C) under an inert atmosphere.

  • Monitor the reactions over time by taking small aliquots and analyzing them by GC-MS to identify and quantify the starting material and any decarboxylated products (5-cyanopyridine and pyridine, respectively).

  • Compare the extent of decarboxylation for both compounds after a set period.

Expected Outcome: 2-Pyridinecarboxylic acid is expected to show a significantly higher degree of decarboxylation compared to this compound under the same conditions.

Conclusion

The presence of a cyano group at the 5-position of 2-Pyridinecarboxylic acid exerts a powerful electron-withdrawing effect, leading to a marked increase in the acidity of the carboxylic acid and a significant alteration of the reactivity of both the carboxyl group and the pyridine ring. This compound is predicted to be more reactive in reactions involving the carboxylic acid moiety, such as esterification, but less prone to decarboxylation. The pyridine ring in the cyano-substituted compound is deactivated towards electrophilic attack but activated for nucleophilic substitution. The provided experimental protocols offer a framework for the quantitative comparison of these reactivity differences, providing valuable data for researchers and professionals in the field of drug development and organic synthesis.

References

A Comparative Computational Analysis of 5-Cyanopyridine-2-carboxylic Acid and a Guide to its Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computationally-derived properties of 5-Cyanopyridine-2-carboxylic acid and its structural isomers, alongside detailed protocols for its experimental characterization. This document is intended to serve as a resource for researchers engaged in the study of pyridine derivatives for applications in medicinal chemistry and materials science.

Comparative Analysis of Physicochemical and Computational Properties

PropertyThis compoundPicolinic AcidNicotinic Acid (Niacin)Isonicotinic Acid
Molecular Formula C₇H₄N₂O₂[1][2]C₆H₅NO₂C₆H₅NO₂C₆H₅NO₂
Molecular Weight 148.12 g/mol [1][2]123.11 g/mol 123.11 g/mol 123.11 g/mol
Melting Point (°C) 210-215[2]136-138236.6317
Water Solubility Sparingly soluble[1]Moderately solubleSolubleSoluble
pKa Predicted: 2.98 ± 0.10~5.2~4.85~4.96
LogP (Predicted) ~0.5~0.6~0.3~0.4

Inferred Computational Insights for this compound:

Based on studies of related cyanopyridine derivatives, it is anticipated that the electron-withdrawing nature of the cyano group at the 5-position will significantly influence the electronic properties of this compound. This substitution is expected to:

  • Increase Acidity: The cyano group will likely lower the pKa of the carboxylic acid compared to unsubstituted picolinic acid, making it a stronger acid.

  • Modulate Receptor Binding: The presence of the nitrile group provides an additional site for hydrogen bonding and dipole-dipole interactions, which could be critical for its interaction with biological targets. Molecular docking studies on other cyanopyridine derivatives have highlighted the importance of the cyano group in binding to the active sites of enzymes.[3]

  • Influence Crystal Packing: The cyano and carboxylic acid groups are strong hydrogen bond acceptors and donors, respectively. This will dictate the supramolecular assembly and crystal packing of the molecule.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from established methods for the analysis of pyridinecarboxylic acids.[4]

Objective: To determine the purity of a sample of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 5% acetonitrile in water containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration within the range of the standard solutions.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: 5% Acetonitrile / 95% Water / 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 255 nm

    • Column Temperature: Ambient

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Analysis: Determine the retention time of this compound from the standard chromatograms. Identify and quantify the main peak and any impurities in the sample chromatogram by comparing with the calibration curve.

Spectroscopic Characterization

Objective: To identify the characteristic functional groups of this compound.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

Procedure:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Expected Absorptions:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (aromatic): Weak to medium bands around 3100-3000 cm⁻¹.

  • C≡N stretch (nitrile): A sharp, medium-intensity band around 2230-2210 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1725-1700 cm⁻¹.

  • C=C and C=N stretches (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

  • C-O stretch (carboxylic acid): A medium-intensity band around 1320-1210 cm⁻¹.

  • O-H bend (carboxylic acid): A broad band around 920 cm⁻¹.

Objective: To elucidate the chemical structure of this compound.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

Solvent:

  • Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

Procedure:

  • Dissolve a few milligrams of the sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • -COOH proton: A broad singlet typically downfield, >13 ppm.

  • Pyridine protons: Three aromatic protons will be observed in the region of 7.5-9.0 ppm, with splitting patterns determined by their coupling constants. The proton at the 6-position is expected to be the most downfield.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • -COOH carbon: In the range of 165-175 ppm.

  • Pyridine carbons: Carbons of the pyridine ring will appear in the aromatic region (120-150 ppm). The carbon attached to the carboxylic acid and the carbon at the 5-position attached to the cyano group will have distinct chemical shifts.

  • -C≡N carbon: In the range of 115-120 ppm.

Visualizations

Logical Workflow for Compound Characterization

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Purity Analysis Purification->HPLC Purity Check FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Interpretation Spectral & Chromatographic Interpretation HPLC->Data_Interpretation FTIR->Data_Interpretation NMR->Data_Interpretation MS->Data_Interpretation Comparison Comparison with Analogs Data_Interpretation->Comparison

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Inferred Signaling Pathway Inhibition

Derivatives of cyanopyridine have been investigated as inhibitors of various signaling pathways implicated in cancer. The following diagram illustrates a potential mechanism of action based on studies of related compounds.

cluster_pathway Potential Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Downstream Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->Receptor Inhibition

Caption: Potential inhibitory action of cyanopyridine derivatives on receptor tyrosine kinase signaling pathways.

References

Safety Operating Guide

Proper Disposal of 5-Cyanopyridine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 5-Cyanopyridine-2-carboxylic acid, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. All waste containing this compound must be treated as hazardous.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Butyl rubber), safety goggles or a face shield, and a laboratory coat, must be worn at all times. All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Key Safety Information:
Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 3)GHS06DangerH301: Toxic if swallowed
Acute Toxicity, Dermal (Category 3)GHS06DangerH311: Toxic in contact with skin
Acute Toxicity, Inhalation (Category 3)GHS06DangerH331: Toxic if inhaled

Data sourced from multiple safety data sheets.

Step-by-Step Disposal Protocol

The disposal of this compound involves a multi-step process designed to mitigate risks through in-laboratory treatment before final disposal by a licensed waste management company.

Step 1: In-Laboratory Treatment (Alkaline Hydrolysis)

To reduce the toxicity of the nitrile group, an in-laboratory alkaline hydrolysis can be performed to convert the cyanopyridine to a less toxic carboxylate derivative. This procedure should only be undertaken by trained personnel.

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

Objective: To hydrolyze the nitrile functional group to a carboxylic acid, reducing the overall toxicity of the waste.

Materials:

  • Waste this compound

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Stir plate and stir bar

  • Reaction flask (e.g., round-bottom flask) equipped with a reflux condenser

  • Heating mantle

  • pH paper or pH meter

  • Appropriate quench solution (e.g., dilute hydrochloric acid)

Procedure:

  • Preparation: In a certified chemical fume hood, carefully measure the quantity of this compound waste to be treated.

  • Reaction Setup: Place the waste in a round-bottom flask of appropriate size. For each gram of waste, slowly add approximately 20 mL of 2 M sodium hydroxide solution. The carboxylic acid group will be deprotonated by the base.

  • Hydrolysis: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 100°C) with constant stirring. The hydrolysis of the nitrile to a carboxylate will occur.[3] Monitor the reaction for the cessation of ammonia gas evolution (use moist pH paper to test for ammonia). The reaction time will vary depending on the scale but can take several hours.

  • Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Final pH Adjustment: The resulting solution will be highly alkaline. While still in the fume hood, do NOT neutralize with acid, as this could potentially reverse the hydrolysis or create other hazards. The high pH ensures the final product is in its salt form. The pH should be confirmed to be above 12.

Step 2: Waste Segregation and Collection

Proper segregation of waste streams is crucial.

  • Treated Liquid Waste: The alkaline solution from the hydrolysis procedure should be collected in a clearly labeled, dedicated hazardous waste container. The label should indicate "Hydrolyzed this compound waste (Alkaline)" and include the chemical composition.

  • Contaminated Solid Waste: All materials contaminated with this compound, such as gloves, pipette tips, and absorbent pads, must be collected in a separate, sealed, and clearly labeled hazardous waste container marked "Solid waste contaminated with this compound".

Do not mix this waste with other waste streams, particularly acids, as this could lead to the generation of toxic hydrogen cyanide gas.

Step 3: Storage

Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials, especially strong acids and oxidizing agents.

Step 4: Final Disposal by a Licensed Professional

The final step is the collection and disposal of the hazardous waste by a certified environmental services company.

Operational Plan for Professional Disposal:

  • Select a Licensed Vendor: Choose a hazardous waste disposal company that is licensed and experienced in handling chemical laboratory waste. Verify their credentials and ensure they comply with all local, state, and federal regulations.

  • Waste Manifesting: Work with the disposal company to complete all necessary paperwork, including hazardous waste manifests. This documentation tracks the waste from your facility ("cradle") to its final disposal site ("grave").

  • Scheduled Pickup: Arrange for a scheduled pickup of the waste containers. Ensure that laboratory personnel are available to provide the necessary information and signatures.

Disposal Workflow

cluster_0 In-Laboratory Procedures cluster_1 External Disposal Logistics A 1. Personal Protective Equipment (PPE) Donning B 2. In-Lab Treatment (Alkaline Hydrolysis in Fume Hood) A->B C 3. Waste Segregation (Liquid & Solid) B->C D 4. Labeling of Hazardous Waste Containers C->D E 5. Temporary Storage in Satellite Accumulation Area D->E F 6. Select Licensed Waste Disposal Company E->F Handover G 7. Complete Waste Manifest F->G H 8. Scheduled Waste Pickup G->H I 9. Final Disposal at Approved Facility H->I

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always refer to your institution's specific environmental health and safety guidelines.

References

Comprehensive Safety and Handling Guide for 5-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-Cyanopyridine-2-carboxylic acid. The information herein is critical for ensuring laboratory safety and minimizing risks associated with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous compound requiring stringent safety measures. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]

Hazard Summary Table

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed[1][2]
Acute Toxicity, DermalH311Toxic in contact with skin[1]
Acute Toxicity, InhalationH331Toxic if inhaled[1]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles are required for all handling. A face shield must be worn over goggles when there is a risk of splashing or dust generation.
Skin Protection Chemical-resistant lab coat and disposable nitrile glovesA fully buttoned lab coat is necessary. Disposable nitrile gloves provide adequate protection for incidental contact, but they should be removed and replaced immediately after any contamination. For prolonged handling, consider double-gloving.[3]
Respiratory Protection NIOSH-approved respiratorAll work with solid this compound must be conducted in a certified chemical fume hood to control dust and vapors. If engineering controls are insufficient, a NIOSH-approved respirator is required.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for safely handling this compound.

Preparation and Engineering Controls:

  • Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood, to minimize exposure.[4]

  • Ventilation Check: Before commencing work, ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and labeled waste containers, before handling the chemical.

Handling Procedure:

  • Donning PPE: Put on all required PPE as specified in the table above. Inspect gloves for any defects before use.

  • Weighing: To minimize inhalation of dust, weigh the solid compound within the chemical fume hood.[4]

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow Diagram

G Diagram 1: Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep1 Verify Fume Hood Functionality prep2 Gather All Necessary Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Perform Chemical Reaction/Preparation handle1->handle2 clean1 Decontaminate Work Area and Equipment handle2->clean1 clean2 Dispose of Waste in Labeled Containers clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyanopyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Cyanopyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.